4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Description
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Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(16)8-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMSUJUKMYIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424678 | |
| Record name | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330796-48-0 | |
| Record name | 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, a key building block in modern medicinal chemistry. This compound serves as a critical intermediate in the development of various therapeutic agents, particularly in oncology and central nervous system (CNS) disorders, owing to its unique structural features.[1] The trifluoromethyl group enhances metabolic stability and binding affinity, while the methylpiperazine moiety improves solubility and target engagement.[1] This document delves into the prevalent synthetic strategies, focusing on the mechanistic rationale behind procedural choices, detailed experimental protocols, and a comparative analysis of the primary routes to empower researchers and drug development professionals in their synthetic endeavors.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule identifies the arylamine C-N bond connecting the phenyl ring to the piperazine nitrogen as the key disconnection point. This immediately suggests two powerful and widely adopted strategies in contemporary organic synthesis:
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the displacement of a suitable leaving group on the aromatic ring by the nucleophilic piperazine. The success of this strategy hinges on the electronic nature of the aromatic ring.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more modern approach that utilizes a palladium catalyst to forge the C-N bond, offering broad substrate scope and functional group tolerance.[2]
The following sections will explore both pathways, culminating in a recommended protocol based on efficiency, scalability, and economic viability.
Figure 1: Retrosynthetic analysis of the target molecule.
Pathway I: The Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr pathway is the most common and industrially preferred method for this specific target due to the inherent electronic properties of the precursors. The mechanism proceeds via a two-step addition-elimination sequence, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
Mechanistic Principle: Why SNAr Works Here
For an SNAr reaction to be efficient, the aromatic ring must be "activated," meaning it is rendered electron-poor. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group.[5] In our chosen starting material, 4-halo-1-nitro-2-(trifluoromethyl)benzene, we have two powerful EWGs:
-
Nitro Group (-NO₂): Positioned para to the leaving group, it strongly delocalizes the negative charge of the Meisenheimer intermediate through resonance.
-
Trifluoromethyl Group (-CF₃): Positioned ortho to the leaving group, it provides potent inductive electron withdrawal.
This dual activation makes the carbon atom attached to the halogen highly electrophilic and primed for attack by a nucleophile like 1-methylpiperazine.[6]
Figure 2: General mechanism of the S(N)Ar reaction.
Step-by-Step Synthesis via SNAr
Step 1: Synthesis of 1-(4-Nitro-2-(trifluoromethyl)phenyl)-4-methylpiperazine
The first step is the coupling of 1-methylpiperazine with an activated aryl halide. While both 4-chloro- and 4-fluoro-1-nitro-2-(trifluoromethyl)benzene are viable starting materials, the fluoro derivative is often preferred. In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack, often leading to faster reaction rates.[5][7]
-
Reaction: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene + 1-Methylpiperazine → 1-(4-Nitro-2-(trifluoromethyl)phenyl)-4-methylpiperazine
-
Causality of Conditions:
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reagents and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is required to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.
-
Temperature: The reaction typically requires heating (e.g., 80-120 °C) to overcome the activation energy barrier for the formation of the intermediate complex.
-
Step 2: Reduction of the Nitro Intermediate to the Final Product
The final step is the selective reduction of the nitro group to an amine. This transformation must be performed under conditions that do not affect the trifluoromethyl group or the piperazine ring.
-
Reaction: 1-(4-Nitro-2-(trifluoromethyl)phenyl)-4-methylpiperazine → this compound
-
Causality of Conditions:
-
Methodology: Catalytic hydrogenation is the method of choice for its high efficiency, chemoselectivity, and clean reaction profile, which simplifies product isolation.[8]
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for nitro group reductions.[9] Raney Nickel is another robust and economical alternative that provides excellent yields.[10]
-
Hydrogen Source: The reaction is conducted under a positive pressure of hydrogen gas (H₂), often using a balloon or a Parr hydrogenation apparatus for pressures above atmospheric.
-
Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal as they readily dissolve the substrate and facilitate the interaction between the substrate, catalyst, and hydrogen.
-
Pathway II: The Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful alternative for constructing C-N bonds, especially when the SNAr pathway is disfavored due to poor ring activation.[2][11]
Mechanistic Principle
This reaction utilizes a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states, to couple an aryl halide (or triflate) with an amine. The key to its success lies in the use of bulky, electron-rich phosphine ligands that facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle.[12]
Application to the Target Synthesis
A plausible Buchwald-Hartwig approach would involve the direct coupling of 1-methylpiperazine with a pre-functionalized aniline, such as 4-bromo-3-(trifluoromethyl)aniline.
-
Reaction: 4-Bromo-3-(trifluoromethyl)aniline + 1-Methylpiperazine → this compound
-
Causality of Conditions:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, RuPhos, BINAP) is essential.[11][13] The ligand choice is critical and often requires empirical screening for optimal results.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[14]
-
Solvent and Atmosphere: The reaction must be conducted in an anhydrous, aprotic solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
Comparative Analysis of Synthetic Pathways
| Parameter | SNAr Pathway | Buchwald-Hartwig Pathway |
| Starting Materials | Readily available, inexpensive | Aryl halide may require synthesis; less common |
| Reagents | Stoichiometric base (K₂CO₃) | Catalytic Pd, expensive phosphine ligands |
| Reaction Conditions | High temperature, standard glassware | Strict inert/anhydrous conditions required |
| Number of Steps | Two well-defined, high-yielding steps | Potentially one step, but relies on specific starting material |
| Scalability | Highly scalable, industrially proven | Catalyst cost and removal can be challenging on scale |
| Atom Economy | Good | Excellent (catalytic) |
Detailed Experimental Protocol (SNAr Pathway)
This protocol is a representative example and should be adapted and optimized based on laboratory-specific safety and equipment considerations.
Step 1: 1-(4-Nitro-2-(trifluoromethyl)phenyl)-4-methylpiperazine
-
Reagent Charging: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), DMSO (approx. 5 mL per mmol of aryl fluoride), 1-methylpiperazine (1.2 eq), and powdered potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl fluoride is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. A yellow precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. The product is often of sufficient purity (>95%) for the next step. If necessary, recrystallize from an ethanol/water mixture.
-
Expected Yield: 90-98%
-
Step 2: this compound
-
Reagent Charging: To a hydrogenation vessel (e.g., a heavy-walled flask or a Parr shaker bottle), add the nitro-intermediate from Step 1 (1.0 eq) and methanol (approx. 10 mL per mmol).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10% by weight) or 10% Pd/C (approx. 5 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a positive pressure of hydrogen (50 psi or a balloon) at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC. The reaction is typically complete within 4-24 hours.[10]
-
Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the final product as a solid.
-
Expected Yield: 95-100%[10]
-
References
-
Liu, Q., Chang, J. W., Wang, J., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][15]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
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Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
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Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5638-5654. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Vasylieva, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7378. [Link]
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The Strategic Role of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in Kinase Inhibitor Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological significance and application of the chemical moiety, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. While this compound itself does not exhibit significant intrinsic biological activity, it serves as a cornerstone scaffold in the synthesis of potent and selective kinase inhibitors. Its strategic incorporation into drug candidates, such as the notable mTOR inhibitor Torin1, highlights its critical role in optimizing pharmacological profiles. This guide will dissect the structure-activity relationships, detail the synthesis and biological evaluation of derivative compounds, and provide field-proven insights into the experimental workflows pivotal for advancing kinase inhibitor research.
Introduction: The Unseen Pillar of Potent Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective and potent kinase inhibitors is paramount. The compound 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has emerged not as a therapeutic agent in its own right, but as a critical architectural component in the design of sophisticated kinase inhibitors. Its primary utility is as a key intermediate, lending advantageous properties to the final active pharmaceutical ingredient (API).[1][2] This guide will illuminate the rationale behind its use, focusing on how its distinct structural features contribute to the overall efficacy and druggability of the resulting inhibitors.
The core value of this aniline derivative lies in the synergistic contribution of its two key functional groups: the trifluoromethyl group and the methylpiperazine moiety. These additions are not arbitrary; they are the result of meticulous structure-activity relationship (SAR) studies aimed at enhancing metabolic stability, binding affinity, and pharmacokinetic (PK) properties.[3][4] We will explore these aspects in detail, using the well-documented mTOR inhibitor, Torin1, as a primary case study.[1][5]
Structure-Activity Relationship: Decoding the Molecular Advantages
The efficacy of kinase inhibitors is profoundly influenced by their three-dimensional interaction with the target protein's active site. The 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline moiety provides a foundational structure that is strategically modified to optimize these interactions.
The Trifluoromethyl Group: Enhancing Potency and Stability
The trifluoromethyl (CF3) group is a bioisostere of the methyl group but with significantly different electronic properties. Its inclusion in drug candidates offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This leads to an increased half-life of the drug in the body.[3][6]
-
Binding Affinity: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence the electronic environment of the entire molecule. This can lead to enhanced binding interactions with the target kinase, including hydrogen bonding and electrostatic interactions.[3][6]
-
Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3] In some cases, trifluoromethyl groups have been shown to be more potent than their nitro equivalents and exhibit improved in vitro metabolic stability.[7]
The Methylpiperazine Moiety: Optimizing Pharmacokinetics
The methylpiperazine group is a common feature in many successful drugs, and its presence in this aniline building block is a deliberate choice to improve the overall pharmacokinetic profile.[4][8]
-
Aqueous Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which significantly increases the water solubility of the molecule. This is crucial for oral bioavailability and formulation development.[2][8]
-
Target Engagement: The piperazine ring can act as a rigid scaffold to correctly orient other parts of the molecule for optimal binding to the target kinase.[8] In some quinazoline-based EGFR inhibitors, the insertion of a 4-methyl-piperazine-containing residue was found to confer the highest inhibitory activity.[9]
-
Reduced Toxicity: By occupying a specific vector in the molecular design, the piperazine moiety can help to avoid off-target interactions that might lead to toxicity.[2]
Case Study: Synthesis and Activity of Torin1, a Potent mTOR Inhibitor
Torin1 is a highly potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[5][10] The synthesis of Torin1 prominently features 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a key building block, showcasing the practical application of the principles discussed above.
Synthesis of Torin1
The synthesis of Torin1 is a multi-step process that culminates in the coupling of the aniline derivative with a tricyclic core.[5][11]
Experimental Protocol: Synthesis of a Torin1 Precursor
-
Reaction Setup: In a sealed tube, dissolve 1 equivalent of a suitable dichloroquinoline scaffold in 1,4-dioxane at room temperature.[5]
-
Addition of Aniline: Add 1-2 equivalents of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to the solution.[1]
-
Heating: Heat the reaction mixture to 100 °C for 4-6 hours.[1]
-
Neutralization: After cooling to room temperature, neutralize the reaction mixture with a 1 N aqueous NaOH solution.[1]
-
Extraction: Dilute the solution with water and extract the product with ethyl acetate.[1]
-
Purification: Remove the solvent under vacuum and purify the residue using flash column chromatography to yield the desired intermediate.[1]
This intermediate is then taken through further steps, including the construction of a lactam ring and palladium-mediated coupling, to yield the final Torin1 compound.[5]
Diagram of Synthetic Workflow
Caption: A simplified workflow for the synthesis of Torin1.
Biological Evaluation: Assessing the Impact of the Aniline Moiety
The ultimate validation of the strategic use of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline lies in the biological activity of the final inhibitor. A series of in vitro and in vivo assays are employed to quantify the potency, selectivity, and efficacy of compounds like Torin1.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of the inhibitor to block the enzymatic activity of the target kinase.
Experimental Protocol: In Vitro mTOR Kinase Assay
-
Complex Purification: Purify mTORC1 and mTORC2 complexes from cultured cells (e.g., HEK293T) by lysing the cells and using antibody-conjugated agarose beads for immunoprecipitation.[12]
-
Kinase Reaction: Perform the kinase assay in a final volume of 20 µL containing kinase buffer (25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2), 500 µM ATP, and an appropriate substrate (e.g., inactive S6K1 or Akt1).[12]
-
Incubation: Add the test compound (e.g., Torin1) at various concentrations and incubate for 20 minutes at 30°C.[12]
-
Reaction Termination: Stop the reaction by adding sample buffer and boiling for 5 minutes.[12]
-
Analysis: Analyze the samples by SDS-PAGE and immunoblotting to detect the phosphorylation of the substrate.[12]
Cellular Assays for Pathway Inhibition
Cell-based assays are crucial for confirming that the inhibitor can effectively penetrate cells and modulate the target signaling pathway in a physiological context.
Experimental Protocol: Cellular mTOR Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or U87MG) and treat with the inhibitor at various concentrations for a specified duration (e.g., 30 minutes to 6 hours).[13][14]
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[1]
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of mTOR downstream targets (e.g., p-S6K, p-4E-BP1, p-Akt).[13]
-
Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify the changes in phosphorylation.
Diagram of mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing inhibition by Torin1.
In Vivo Efficacy Studies
Animal models, particularly xenograft models, are essential for evaluating the anti-tumor activity of the inhibitor in a living organism.
Experimental Protocol: Xenograft Mouse Model for mTOR Inhibitors
-
Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., U87MG) into the flank of immunodeficient mice (e.g., NOD/SCID).[15][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size.[15]
-
Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., Torin1 at 20 mg/kg) via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule.[1][14] The vehicle for Torin1 can be 25 mg/mL in 100% N-methyl-2-pyrrolidone, diluted 1:4 with 50% PEG400.[1]
-
Monitoring: Measure tumor volume and body weight regularly.[16]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).[16]
Data Summary and Interpretation
The successful application of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline in kinase inhibitor design is evident from the potent biological activity of the resulting compounds.
| Compound | Target(s) | In Vitro Potency (IC50) | Cellular Potency (GI50) | Reference |
| Torin1 | mTOR | ~1 µM (for DNA-PK) | 2 nM (mTORC1), 10 nM (mTORC2) | [5] |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | 46 nM (ABL), 75 nM (c-KIT) | Not specified | [17] |
Note: IC50 and GI50 values are highly dependent on the specific assay conditions.
The low nanomolar cellular potency of Torin1 against mTORC1 and mTORC2 demonstrates the successful translation of the structural advantages conferred by the aniline building block into a highly effective cellular inhibitor.[5] Similarly, the potent dual inhibition of ABL and c-KIT by CHMFL-ABL/KIT-155 further underscores the versatility of this scaffold in targeting different kinases.[17]
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
While 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline may not be the final active molecule, its role as a strategic building block in the synthesis of potent kinase inhibitors is undeniable. The trifluoromethyl group enhances metabolic stability and binding affinity, while the methylpiperazine moiety improves solubility and overall pharmacokinetic properties. The successful development of inhibitors like Torin1 provides a compelling testament to the power of rational drug design, where the careful selection of key structural motifs is paramount. This technical guide has provided a comprehensive overview of the rationale, synthesis, and biological evaluation associated with this important chemical entity, offering valuable insights for researchers dedicated to the discovery of the next generation of kinase-targeted therapies.
References
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Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][15]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available from: [Link]
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Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Development of ATP-competitive mTOR inhibitors. Methods in molecular biology (Clifton, N.J.), 795, 151–169. Available from: [Link]
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Wang, Q., Liu, F., Wang, B., Zou, F., Qi, Z., Chen, C., ... & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. Available from: [Link]
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Zhang, J., Wang, J., Liu, Q., & Gray, N. S. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][15]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MedChemComm, 3(7), 761-769. Available from: [Link]
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Raje, N., Kumar, S., Hideshima, T., Ishitsubo, Y., Ogi, Y., Mitsiades, C., ... & Anderson, K. C. (2004). In vivo antitumor effects of the mTOR inhibitor CCI-779 against human multiple myeloma cells in a xenograft model. Blood, 104(13), 4188-4192. Available from: [Link]
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Al-Obeidi, F. A., Al-Horani, R. A., & Al-Said, M. S. (2021). Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy. Molecules, 26(18), 5589. Available from: [Link]
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discovery and history of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
An In-Depth Technical Guide on the Discovery and Strategic Application of the 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine Core in Kinase Inhibitor Development
Authored by a Senior Application Scientist
Foreword: The Unseen Architect of Potent Kinase Inhibitors
In the landscape of modern medicinal chemistry, particularly within the realm of oncology, certain chemical scaffolds emerge not as standalone therapeutics, but as indispensable architects of highly potent and selective drug candidates. The this compound moiety is a prime example of such a crucial building block. While not a therapeutic agent in its own right, its strategic incorporation into more complex molecules has been instrumental in the discovery of a new generation of kinase inhibitors. This guide delves into the discovery and history of this significant pharmacophore, not as an isolated entity, but through the lens of the pioneering drug discovery programs that have leveraged its unique properties. We will explore its synthesis, its role in conferring desirable pharmacokinetic and pharmacodynamic properties, and its application in the development of targeted therapies for various cancers.
Section 1: Synthesis of a Privileged Scaffold
The journey of many successful kinase inhibitors begins with the meticulous construction of their core components. The synthesis of the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline intermediate is a critical first step in the assembly of numerous potent therapeutic candidates.[1][2] The rationale behind its design is rooted in the synergistic effects of its constituent parts: the trifluoromethyl group often enhances metabolic stability and binding affinity, while the methylpiperazine moiety can improve solubility and target engagement.[1]
Detailed Synthetic Protocol
A common and effective route to synthesize 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline involves the reduction of a nitro precursor. This multi-step process is a cornerstone of campaigns aimed at producing kinase inhibitors.
Step 1: Nucleophilic Aromatic Substitution
The synthesis typically commences with a commercially available starting material, such as 4-fluoro-1-nitro-2-(trifluoromethyl)benzene. This is reacted with 1-methylpiperazine in a nucleophilic aromatic substitution reaction.
-
Reactants: 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, 1-methylpiperazine, and a base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure: The reactants are heated together in the chosen solvent. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-methylpiperazine.
Step 2: Reduction of the Nitro Group
The nitro group of 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-methylpiperazine is then reduced to an amine. A widely used method for this transformation is catalytic hydrogenation.[3]
-
Reactant: 1-(4-nitro-2-(trifluoromethyl)benzyl)-4-methylpiperazine.
-
Catalyst: Raney Nickel or Palladium on carbon (Pd/C).[3]
-
Solvent: An alcohol, such as methanol or ethanol.[3]
-
Procedure: The nitro compound is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of around 50 psi) and stirred for several hours until the reaction is complete, as monitored by TLC.[3] The catalyst is subsequently removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the desired product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, with high purity.[3]
An alternative approach involves the hydrolysis of an acetamide precursor in the presence of a base like potassium carbonate.[3]
Synthesis Workflow Diagram
Caption: Synthetic route to the key aniline intermediate.
Section 2: A Cornerstone in the Discovery of Potent Kinase Inhibitors
The true significance of the this compound moiety is revealed in its successful incorporation into a variety of potent and selective kinase inhibitors. This scaffold has proven to be a "privileged" structure in its ability to favorably interact with the ATP-binding sites of numerous kinases implicated in cancer.
Case Study 1: Torin1 - A Highly Potent and Selective mTOR Inhibitor
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its dysregulation is a common feature in many cancers.[4][5] The discovery of Torin1, a potent and selective mTOR inhibitor, represents a significant advancement in the field.[4][6] The development of Torin1 started from a high-throughput screen that identified a quinoline-based scaffold.[4] Through structure-guided medicinal chemistry efforts, the 4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl moiety was incorporated, which was a modification of the core structure discussed herein. This addition was instrumental in achieving high potency and selectivity for mTOR over other kinases, including the closely related PI3K.[4][6] Torin1 demonstrated excellent efficacy in cellular and xenograft models, effectively inhibiting both mTORC1 and mTORC2 complexes.[4][5][6]
Case Study 2: CHMFL-ABL/KIT-155 - A Dual Inhibitor for CML and GISTs
Chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) are often driven by the aberrant activity of ABL and KIT kinases, respectively. The development of dual inhibitors targeting both kinases is a promising therapeutic strategy. CHMFL-ABL/KIT-155 is a novel, potent type II ABL/c-KIT dual kinase inhibitor that features the 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) moiety.[7] This compound exhibited strong anti-proliferative activities against cancer cell lines driven by BCR-ABL and c-KIT by blocking their signaling pathways, leading to cell cycle arrest and apoptosis.[7] The inclusion of the title moiety was crucial for achieving a distinct hinge-binding mode and potent inhibition of both kinases.[7] Furthermore, CHMFL-ABL/KIT-155 demonstrated good oral pharmacokinetic properties and significant tumor growth suppression in xenograft mouse models.[7]
Case Study 3: Novel RET Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers, including NSCLC.[8] A novel series of potent and selective RET inhibitors were developed utilizing the 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) scaffold.[8] These compounds demonstrated superior anti-proliferative activities against NSCLC-related carcinogenic fusions and gatekeeper mutants that confer resistance to other inhibitors.[8] The lead compound from this series showed nanomolar potency against RET-positive NSCLC cells and effectively repressed tumor growth in mouse xenograft models.[8] This discovery highlights the versatility of the core structure in targeting different kinase families.
General Structure of Kinase Inhibitors Incorporating the Core Moiety
Caption: Generalized structure of kinase inhibitors.
Section 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
The repeated success of the this compound scaffold in drug discovery is not coincidental. Its chemical features are strategically designed to address key challenges in kinase inhibitor development.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, influencing binding interactions. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[9]
The Contribution of the Methylpiperazine Moiety
The 1-methylpiperazine group is a common feature in many kinase inhibitors. Its basic nitrogen atom is often protonated at physiological pH, which can lead to the formation of favorable salt-bridge interactions with acidic residues in the kinase active site. This moiety also generally imparts good aqueous solubility, a critical property for oral bioavailability.
Synergistic Effects
The combination of the trifluoromethyl and methylpiperazine groups on the phenylamine core creates a "pharmacophore" that is well-suited for targeting the ATP-binding pocket of kinases. The trifluoromethyl group can modulate the electronics of the aromatic ring system, while the methylpiperazine provides a key interaction point and favorable physicochemical properties. This synergy is a recurring theme in the successful drug discovery campaigns highlighted in this guide.
Conclusion: A Versatile Building Block for Next-Generation Therapies
The this compound core, while not a therapeutic agent itself, has proven to be an exceptionally valuable and versatile building block in the development of targeted cancer therapies. Its well-defined synthesis and favorable physicochemical properties have enabled medicinal chemists to create highly potent and selective inhibitors of various oncogenic kinases. The successful development of compounds like Torin1 and numerous other kinase inhibitors stands as a testament to the power of this "privileged" scaffold. As our understanding of kinase biology continues to evolve, it is highly probable that this core structure will continue to play a pivotal role in the design and discovery of the next generation of life-saving medicines.
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Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][8][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
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Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h][4][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]
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Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]
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Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. European Journal of Medicinal Chemistry. [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
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The Trifluoromethyl Group: A Strategic Tool for Enhancing Bioactivity in Phenylamine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into phenylamine scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent leverages its unique electronic and steric properties to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. By modulating key physicochemical parameters such as lipophilicity, metabolic stability, and basicity, the CF₃ group can overcome common drug development hurdles, leading to compounds with enhanced bioavailability, greater target affinity, and prolonged half-lives. This technical guide provides a comprehensive analysis of the multifaceted effects of trifluoromethylation on phenylamine derivatives. It delves into the underlying physicochemical principles, offers detailed experimental protocols for evaluating these effects, presents illustrative case studies of successful FDA-approved drugs, and synthesizes this knowledge into a practical framework for drug design and development professionals.
The Pivotal Role of the Trifluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a widely adopted strategy in drug design, with approximately 15–20% of all licensed drugs featuring their inclusion.[1] Among these, the trifluoromethyl (CF₃) group is particularly prominent due to its profound and predictable impact on molecular properties.[2][3] Unlike a simple methyl group, the CF₃ group is characterized by its high electronegativity, strong electron-withdrawing nature, and significant steric bulk.[2] When appended to a phenylamine core, these characteristics synergistically alter the molecule's behavior in a biological system, making trifluoromethylation a key tactic for optimizing lead compounds.[4][5] This guide will explore the causality behind these effects and provide the practical knowledge needed to harness them effectively.
Physicochemical Impact of Trifluoromethylation on the Phenylamine Scaffold
The introduction of a CF₃ group to a phenylamine ring fundamentally alters its intrinsic properties. These changes are the primary drivers for the observed improvements in bioactivity.
Modulation of Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is a highly lipophilic substituent, significantly more so than a hydrogen or methyl group.[2]
-
Causality: The fluorine atoms in the CF₃ group do not participate in hydrogen bonding as acceptors, and their high electronegativity creates a strong molecular dipole. This, combined with the group's overall size, increases its affinity for non-polar environments, thereby enhancing the molecule's lipophilicity. The Hansch π value, a measure of a substituent's contribution to lipophilicity, is +0.88 for the CF₃ group.[2]
-
Consequence: Increasing the lipophilicity of a phenylamine derivative can improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[2] For example, the enhanced brain penetration of the selective serotonin reuptake inhibitor Fluoxetine is partly attributed to the lipophilicity imparted by its trifluoromethylphenyl moiety.[2][3] However, excessive lipophilicity (LogP > 5) can lead to poor solubility, increased metabolic clearance, and potential toxicity, requiring a carefully balanced optimization.[6]
Alteration of Electronic Properties and Basicity (pKa)
The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of its three fluorine atoms. When attached to the phenyl ring of a phenylamine, it significantly influences the electron density of the entire system.
-
Causality: The CF₃ group withdraws electron density from the aromatic ring through the sigma bond framework (a negative inductive effect, -I). This electronic pull extends to the amine (-NH₂) substituent, reducing the electron density on the nitrogen atom.
-
Consequence: A lower electron density on the nitrogen makes the lone pair of electrons less available for protonation. Consequently, the basicity of the amine is reduced, resulting in a lower pKa value . This modulation of pKa is critical because the ionization state of a drug affects its solubility, membrane permeability, and binding to its target. A lower pKa means that at physiological pH (7.4), a larger fraction of the drug will exist in its more lipophilic, neutral form, which can enhance membrane permeation.
Enhancement of Metabolic Stability
One of the most valuable contributions of the CF₃ group is its ability to block metabolic oxidation.[2][7] Aromatic rings and adjacent alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and low bioavailability.[8][9]
-
Causality: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] Placing a CF₃ group at a metabolically labile position on the phenyl ring (e.g., a para-position that might otherwise be hydroxylated) effectively shields that site from enzymatic attack. The strong C-F bonds are highly resistant to oxidative cleavage by CYP enzymes.[7]
-
Consequence: Blocking a key metabolic pathway can significantly increase the drug's half-life, improve its oral bioavailability, and lead to a more consistent and predictable pharmacokinetic profile.[7] This "metabolic switching" directs metabolism to other, potentially less problematic sites on the molecule.[7]
Influence on Binding Affinity and Conformation
The CF₃ group can directly and indirectly enhance a drug's binding affinity for its biological target.[2][3]
-
Direct Interactions: The CF₃ group can participate in favorable non-covalent interactions within a protein's binding pocket. These include hydrophobic interactions and specific "orthogonal multipolar" interactions with backbone amides or aromatic residues.[10] A survey of protein-ligand complexes in the Protein Data Bank (PDB) revealed that the CF₃ group shows a preference for interacting with amino acid residues such as Phenylalanine, Methionine, Leucine, and Tyrosine.[10]
-
Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of the molecule. It can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation that is more favorable for binding to the target receptor or enzyme.[11][12]
Table 1: Comparative Physicochemical Properties of Phenylamine vs. Trifluoromethyl-Phenylamine
| Property | Phenylamine (Aniline) | 4-(Trifluoromethyl)aniline | Rationale for Change |
| LogP | 0.90 | 2.48 | The CF₃ group is highly lipophilic (Hansch π = +0.88).[2] |
| pKa (of conjugate acid) | 4.63 | 2.76 | Strong electron-withdrawing nature of CF₃ reduces the basicity of the amine. |
| Metabolic Stability | Low (Susceptible to ring oxidation) | High (CF₃ blocks para-hydroxylation) | The C-F bond is highly resistant to CYP450-mediated oxidation.[7] |
Note: Values are representative and can vary based on experimental conditions and calculation methods.
Case Studies: Trifluoromethylated Phenylamine Derivatives in Drug Development
The theoretical benefits of trifluoromethylation are validated by numerous successful drugs on the market.
-
Leflunomide: An isoxazole derivative that is metabolized in vivo to its active form, Teriflunomide, which contains a 4-trifluoromethylaniline core. It is an immunosuppressive drug used to treat rheumatoid arthritis. The CF₃ group is critical for its activity and metabolic profile.
-
Berotralstat: A plasma kallikrein inhibitor used for the prophylaxis of hereditary angioedema attacks.[1] Its complex structure includes a phenylamine moiety bearing a trifluoromethyl group, which contributes to its overall pharmacological profile.[1]
-
Tipranavir: An anti-HIV drug, Tipranavir is a non-peptidic protease inhibitor.[1] It contains a trifluoromethyl-2-pyridyl moiety that makes multiple critical interactions within the enzyme's active site, contributing to its efficacy against resistant viral strains.[1]
Experimental Protocols for Evaluation
To empirically validate the effects of trifluoromethylation, a series of standardized in vitro assays are essential.
Protocol: Determination of Lipophilicity (LogP) via RP-HPLC
This method estimates LogP by correlating a compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.[13]
Objective: To determine the LogP value of a trifluoromethylated phenylamine derivative and its non-fluorinated analog.
Methodology:
-
Preparation of Standards: Prepare 1 mg/mL stock solutions of a series of standard compounds with known LogP values (e.g., uracil, toluene, naphthalene) in acetonitrile.
-
Preparation of Test Compounds: Prepare 1 mg/mL stock solutions of the phenylamine and its CF₃-substituted analog in acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the compounds (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure: a. Inject each standard and record its retention time (t_R). b. Inject a void volume marker (e.g., uracil or sodium nitrate) to determine the dead time (t_0). c. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0. d. Plot log(k') versus the known LogP values for the standards to generate a calibration curve. e. Inject the test compounds, record their retention times, and calculate their log(k') values.
-
Data Analysis: Use the linear regression equation from the calibration curve to calculate the LogP values of the test compounds from their log(k') values. A higher LogP for the CF₃-analog is expected.
Caption: Workflow for LogP determination using RP-HPLC.
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay measures the rate at which a compound is metabolized by CYP enzymes present in liver microsomes.[14][15]
Objective: To compare the metabolic stability (half-life, t₁/₂) of a phenylamine derivative and its CF₃-analog.
Methodology:
-
Reagent Preparation:
-
Test Compounds: 1 mM stock solutions in DMSO.
-
Liver Microsomes: Pooled human or rat liver microsomes, stored at -80°C. Thaw on ice before use.
-
NADPH Regeneration System: A solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺ in phosphate buffer (pH 7.4).
-
Positive Control: A compound with known high metabolic clearance (e.g., Verapamil).
-
-
Incubation Procedure: a. In a 96-well plate, pre-warm the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and test compound (final concentration 1 µM) at 37°C for 10 minutes. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. This is the t=0 time point. c. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). d. Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.
-
Sample Analysis: a. Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis. c. Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: a. Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A longer half-life for the CF₃-analog indicates higher metabolic stability.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Perspectives
The trifluoromethyl group is an exceptionally valuable tool in the design of phenylamine-based bioactive molecules. Its ability to predictably enhance lipophilicity, block metabolic oxidation, and modulate pKa provides a robust strategy for transforming a lead compound with suboptimal properties into a viable drug candidate.[2][3] The causality is well-understood: the unique electronic properties and high strength of the C-F bond are the primary drivers of these beneficial effects.[2][7] As synthetic methodologies for introducing the CF₃ group continue to advance, its application will likely expand further.[3][16] For the medicinal chemist, a thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of the trifluoromethyl group to accelerate the development of next-generation therapeutics.
References
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Jadhav, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Jadhav, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Wang, Y., et al. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. American Chemical Society. [Link]
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Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Avdeef, A. (2007). A High-Throughput Method for Lipophilicity Measurement. PubMed Central. [Link]
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Lu, H., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. [Link]
-
Meanwell, N. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Kumar, V., et al. (2021). Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. [Link]
-
Meanwell, N. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
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Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
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Grellepois, F. & Chanteau, F. (2018). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
Canale, V., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
-
Canale, V., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, a substituted aniline derivative, serves as a critical intermediate in the synthesis of potent kinase inhibitors, including the multi-targeted kinase inhibitor Ponatinib.[1][2] Structurally, it features a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a methylpiperazine moiety that may improve solubility and target interaction.[3] While primarily utilized in medicinal chemistry for the development of more complex active pharmaceutical ingredients, its inherent structural motifs suggest potential biological activity.[3][4] Research indicates a potential for this compound to inhibit kinases such as human epidermal growth factor receptor 2 (HER2), a key target in cancer therapy.[4]
These application notes provide a comprehensive guide for researchers and drug development professionals on the use and evaluation of this compound in a cell culture setting. The protocols outlined below are designed to facilitate the investigation of its potential cytotoxic and kinase inhibitory effects.
Chemical Properties
| Property | Value |
| CAS Number | 694499-26-8 |
| Molecular Formula | C₁₃H₁₈F₃N₃ |
| Molecular Weight | 273.3 g/mol |
| Appearance | Light yellow to yellow solid |
| Storage | 2-8°C, under inert gas |
Mechanism of Action
As a potential kinase inhibitor, this compound may exert its effects by targeting the ATP-binding pocket of protein kinases, thereby inhibiting the phosphorylation of their downstream substrates. This disruption of signaling cascades can lead to the inhibition of cell proliferation and the induction of apoptosis.[5] Given its association with the synthesis of HER2 and RET inhibitors, its potential mechanism of action is likely linked to these pathways.
HER2 Signaling Pathway
The HER2 signaling pathway plays a crucial role in cell growth, survival, and differentiation.[5] Overexpression of HER2 is a key driver in several cancers, particularly breast cancer. Inhibition of HER2 signaling can block downstream pathways such as the PI3K/AKT/mTOR and MAPK pathways, leading to reduced tumor cell proliferation and survival.[5]
Caption: Simplified HER2 signaling pathway and the potential point of inhibition.
RET Signaling Pathway
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues.[6] Aberrant activation of RET, through mutations or fusions, is oncogenic and drives the growth of various cancers, including thyroid and non-small cell lung cancer.[6][7] Inhibition of the RET signaling pathway can block downstream cascades like the RAS/MAPK and PI3K/AKT pathways.[8]
Caption: Overview of the RET signaling pathway and its potential inhibition.
Protocols
Preparation of Stock Solution
The solubility of piperazine-containing compounds is often favorable in organic solvents. Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of many kinase inhibitors.[9][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of the compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Determination of Working Concentrations and Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the compound, a dose-response experiment using a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Recommended Cell Lines:
-
HER2-Positive: SK-BR-3, BT-474 (human breast carcinoma)[11][12][13]
-
RET-Activated: CUTO22, CUTO32, CUTO42 (human non-small cell lung carcinoma with RET fusions)[14][15]
-
Control (Low HER2/RET): MCF-7 (human breast carcinoma)
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
Caption: Experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Analysis of Kinase Inhibition by Western Blotting
To confirm that the compound inhibits the phosphorylation of its target kinases (e.g., HER2, RET) and their downstream effectors, Western blotting is the method of choice.
Materials:
-
Selected cancer cell lines
-
6-well cell culture plates
-
Compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-HER2, anti-total-HER2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-RET, anti-total-RET)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at concentrations around the determined IC50 value for a specified time (e.g., 2, 6, or 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins. Normalize the phosphorylated protein levels to the total protein levels.
Expected Results and Interpretation
-
MTT Assay: A dose-dependent decrease in cell viability is expected in sensitive cell lines. The IC50 values will provide a quantitative measure of the compound's cytotoxic potency. Lower IC50 values in HER2-positive or RET-activated cell lines compared to control cell lines would suggest target-specific activity.
-
Western Blotting: A decrease in the phosphorylation of HER2, RET, and their downstream targets (AKT, ERK) upon treatment with the compound, without a significant change in the total protein levels, would confirm its inhibitory effect on the respective signaling pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitation in media | Poor solubility at the tested concentration. | Prepare a fresh dilution from the stock. Ensure the final DMSO concentration is low (<0.5%). |
| High variability in MTT assay | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for additions. |
| No effect on cell viability | The compound is not potent, or the cell line is resistant. | Test higher concentrations. Use a known positive control inhibitor for the pathway. |
| Weak or no signal in Western blot | Insufficient protein loading or low antibody concentration. | Increase the amount of protein loaded. Optimize the primary antibody dilution. |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of washes. |
Conclusion
This compound is a valuable chemical intermediate for the synthesis of kinase inhibitors. The protocols provided here offer a framework for researchers to investigate its potential direct biological activity in cell culture. By systematically evaluating its effects on cell viability and specific signaling pathways, a comprehensive understanding of its pharmacological profile can be achieved, potentially uncovering new therapeutic applications.
References
-
MySkinRecipes. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Retrieved from [Link]
-
Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Gherardi, S., Boffo, S., Marcon, R., Scapozza, L., & Piola, C. (2020). In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. Cancers, 12(8), 2239. Retrieved from [Link]
-
Behrens, R. T., Dame, M. K., Varella-Garcia, M., & Doebele, R. C. (2019). Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling. Molecular Cancer Therapeutics, 18(9), 1599-1608. Retrieved from [Link]
-
Kühn, A., Heindl, C., Schneider, G., & Sotriffer, C. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals, 14(9), 896. Retrieved from [Link]
-
Zhang, X., Li, X., Wang, Y., Li, Y., & Chen, J. (2021). Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient. Frontiers in Oncology, 11, 664585. Retrieved from [Link]
-
Millan, M. J. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 979205. Retrieved from [Link]
-
Lee, J. S., Lee, J. Y., & Kim, J. H. (2021). Metastatic profiling of HER2-positive breast cancer cell lines in xenograft models. bioRxiv. Retrieved from [Link]
-
ResearchGate. (A) Cells were cultured at a concentration of 8×104/mL in the presence.... Retrieved from [Link]
-
ResearchGate. RET expression in melanoma cells. (A) mRNA expression of RET, GFR1 and.... Retrieved from [Link]
-
DelveInsight. (2025). HER2-Positive Breast Cancer Pipeline Drugs Report 2025. Retrieved from [Link]
-
Cenciarelli, C., Mpesse, A., & De Placido, S. (2009). Tumor-Initiating Cells of HER2-Positive Carcinoma Cell Lines Express the Highest Oncoprotein Levels and Are Sensitive to Trastuzumab. Cancer Research, 69(6), 2515-2523. Retrieved from [Link]
-
Li, Y., & Li, S. (2016). A convenient cell culture model for CML acquired resistance through BCR-ABL mutations. Journal of Visualized Experiments, (111), 53965. Retrieved from [Link]
-
Chen, C. H., Chen, Y. C., & Chen, R. J. (2021). RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation. International Journal of Molecular Sciences, 22(12), 6215. Retrieved from [Link]
-
Hayashi, T., Odintsov, I., Smith, R. S., Ishizawa, K., Liu, A. J. W., Delasos, L., ... & Somwar, R. (2021). RET inhibition in novel patient-derived models of RET fusion-positive lung adenocarcinoma reveals a role for MYC upregulation. Clinical Cancer Research, 27(4), 1158-1172. Retrieved from [Link]
-
Chem-Impex. 4-Metil-3-(trifluorometil)anilina. Retrieved from [Link]
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- 2. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline [myskinrecipes.com]
- 4. Buy 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 [smolecule.com]
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- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
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- 8. RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Using 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a Core Scaffold for Kinase Inhibitor Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Screening
The quest for novel therapeutics is often a journey of molecular recognition, seeking chemical entities that can modulate the function of disease-relevant proteins. Protein kinases, a family of enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical target classes in drug discovery, particularly in oncology.[1][2] High-throughput screening (HTS) is the engine of this discovery process, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that interact with a biological target.[3][4] This application note details the utility of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of the potent tyrosine kinase inhibitor Ponatinib, as a foundational scaffold in HTS campaigns aimed at discovering novel kinase inhibitors.[5][6]
The core structure of this compound, featuring a trifluoromethyl group and a methylpiperazine moiety, presents several advantageous properties for a kinase inhibitor scaffold. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methylpiperazine segment often improves solubility and allows for crucial interactions within the ATP-binding pocket of kinases.[7][8] By employing this "privileged scaffold" as a starting point, researchers can screen for modifications that confer potency and selectivity against a specific kinase of interest.
This document provides a comprehensive guide to designing and implementing both biochemical and cell-based HTS assays using this scaffold as a reference. It will cover the principles of assay design, detailed protocols, data analysis, and quality control, all grounded in the best practices of modern drug discovery.
Principle of the Screening Cascade: From Biochemical Potency to Cellular Efficacy
A successful HTS campaign is not a single experiment but a multi-stage process designed to efficiently identify and validate promising lead compounds. For a kinase inhibitor discovery project centered around a scaffold like 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, the cascade typically involves a primary biochemical screen followed by secondary and cell-based assays.
A typical screening cascade would be:
-
Primary Biochemical HTS: A large compound library is screened to identify inhibitors of the target kinase's enzymatic activity.
-
Dose-Response Confirmation: "Hits" from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50).
-
Orthogonal and Counter-Screens: Confirmed hits are tested in alternative assay formats to rule out false positives and assess selectivity against related kinases.
-
Cell-Based Assays: The most promising compounds are then evaluated in a cellular context to confirm their ability to inhibit the kinase in a more biologically relevant environment and to assess cellular toxicity.[9][10]
The following sections will provide detailed protocols for a generic biochemical kinase assay and a subsequent cell-based proliferation assay, which are foundational components of such a screening cascade.
Biochemical HTS Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a common and robust method for HTS of kinase inhibitors.[11] It measures the phosphorylation of a substrate peptide by the target kinase.
Assay Principle
The assay relies on the transfer of energy (FRET) between two fluorophores, a donor (Europium cryptate) and an acceptor (a compatible fluorophore like XL665 or d2), only when they are in close proximity. An antibody labeled with the donor fluorophore specifically recognizes the phosphorylated form of a substrate peptide, which is labeled with the acceptor fluorophore. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor close enough for FRET to occur. An inhibitor of the kinase will prevent this phosphorylation, leading to a decrease in the FRET signal.
Workflow for Biochemical HTS
Caption: Workflow for a typical biochemical HTS kinase assay.
Materials and Reagents
-
Kinase: Purified, active target kinase.
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Assay Plates: Low-volume 384-well white plates.
-
Compound Plates: 384-well plates containing test compounds, positive and negative controls, typically in DMSO.
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO vehicle.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the assay plates.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate.
-
Prepare a 2X ATP solution in kinase buffer.
-
To start the reaction, add 5 µL of the 2X ATP solution to each well. The final volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection reagent mix to each well to stop the kinase reaction and initiate signal development.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Cell-Based HTS Protocol: Cell Viability/Proliferation Assay
This protocol determines the effect of hit compounds on the proliferation of a cancer cell line where the target kinase is known to be a driver of growth.
Assay Principle
A common method to assess cell viability is to measure the metabolic activity of the cell population, which correlates with the number of viable cells. Reagents such as CellTiter-Glo® contain a substrate (luciferin) and an enzyme (luciferase). In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of living cells.
Workflow for Cell-Based HTS
Caption: Workflow for a typical cell-based HTS viability assay.
Materials and Reagents
-
Cell Line: A cancer cell line dependent on the target kinase for survival and proliferation.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Assay Plates: 384-well, sterile, tissue culture-treated clear-bottom white plates.
-
Compound Plates: As described for the biochemical assay.
-
Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Positive Control: A known cytotoxic agent or a potent inhibitor of the target pathway.
-
Negative Control: DMSO vehicle.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimal seeding density in cell culture medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dosing:
-
The following day, add 100 nL of compound solutions from the compound plates to the cell plates using an acoustic liquid handler or pin tool.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Development:
-
Equilibrate the assay plates and the viability reagent to room temperature.
-
Add 25 µL of the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Quality Control
Assay Quality Control: The Z'-Factor
For any HTS assay, it is critical to assess its quality and reliability before screening a large library. The Z'-factor is a statistical parameter that provides a measure of the separation between the positive and negative controls.[12][13] It is calculated using the means (µ) and standard deviations (σ) of the controls.[14]
Formula: Z' = 1 - (3σ_positive + 3σ_negative) / |µ_positive - µ_negative|
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls, suitable for HTS.[15][16][17] |
| 0 to 0.5 | Marginal | The assay may be acceptable but could benefit from optimization.[15] |
| < 0 | Unacceptable | The signal from the controls overlaps, making the assay unreliable.[15] |
Hit Identification
For the primary biochemical screen, the activity of each test compound is typically expressed as percent inhibition relative to the controls:
Formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive) / (Signal_negative - Signal_positive))
A "hit" is defined as a compound that exceeds a certain inhibition threshold, for example, >50% inhibition or greater than three standard deviations from the mean of the negative controls.
For cell-based assays, the results are often used to generate dose-response curves and calculate the GI50 (the concentration that causes 50% inhibition of cell growth).
Safety and Handling
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and its derivatives should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[18] All handling of the compound in powder or concentrated solution form should be performed in a chemical fume hood.[19] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[20]
Conclusion
The strategic use of a privileged scaffold like 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline provides a powerful starting point for kinase inhibitor discovery campaigns. By combining robust and well-validated HTS methodologies, such as the HTRF biochemical assay and cell-based viability assays, with rigorous quality control and data analysis, researchers can efficiently identify and advance novel hit compounds. This application note provides the foundational protocols and scientific rationale to empower drug discovery professionals in their pursuit of the next generation of targeted therapies.
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High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]
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4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Pharmaffiliates. Retrieved from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Platypus Neuroscience. Retrieved from [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2021). PubMed. Retrieved from [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. Retrieved from [Link]
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High-throughput screening for kinase inhibitors. (2005, March). PubMed. Retrieved from [Link]
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Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ. Retrieved from [Link]
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Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Retrieved from [Link]
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Assay performance and the Z'-factor in HTS - Drug Target Review. (2023, March 30). Retrieved from [Link]
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Kinase Screening Assay Services - Reaction Biology. Retrieved from [Link]
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Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories - PMC - NIH. Retrieved from [Link]
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High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]
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The Z prime value (Z´) | BMG LABTECH. (2025, January 27). Retrieved from [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline - MySkinRecipes. Retrieved from [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). Eurofins DiscoverX. Retrieved from [Link]
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HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION - YouTube. (2020, July 23). Retrieved from [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7). Retrieved from [Link]
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High Throughput Screening for Protein Kinase Inhibitors | Bentham Science Publishers. (2005, March 1). Retrieved from [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed. Retrieved from [Link]
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High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki. Retrieved from [Link]
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Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. (2020, August 22). PubMed. Retrieved from [Link]
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application in RET inhibitor synthesis
An Application Guide to the Synthesis of RET Inhibitors for Targeted Cancer Therapy
Abstract
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various human cancers, including specific types of thyroid and non-small cell lung cancer.[1][2] Its constitutive activation through mutations or gene fusions makes it a prime target for therapeutic intervention. This guide provides an in-depth exploration of the synthetic chemistry underpinning the development of RET inhibitors. We will dissect the strategic approaches for synthesizing both first-generation multi-kinase inhibitors and second-generation selective inhibitors, offering detailed protocols, mechanistic insights, and characterization methodologies for researchers in medicinal chemistry and drug development.
The RET Signaling Pathway: A Key Oncogenic Driver
The RET protein is a receptor tyrosine kinase that, under normal physiological conditions, plays a vital role in the development of the nervous and renal systems.[3][4] Its activation is mediated by binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor.[3] This binding event induces RET dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are crucial for regulating cell proliferation, survival, and differentiation.[1][2]
However, genetic alterations such as point mutations or chromosomal rearrangements can lead to ligand-independent, constitutive activation of RET.[1][2] This uncontrolled signaling perpetually drives the downstream pathways, leading to unchecked cell growth and tumorigenesis.[1] Consequently, inhibiting this aberrant kinase activity has become a validated and powerful strategy in precision oncology.[5]
Caption: The RET signaling pathway and mechanism of inhibition.
An Overview of RET Inhibitor Classes and Synthetic Philosophy
Small molecule RET inhibitors are designed to compete with adenosine triphosphate (ATP) at the kinase's ATP-binding site, thereby preventing autophosphorylation and blocking downstream signaling.[6] These inhibitors are broadly categorized into two generations based on their selectivity.
-
First-Generation (Multi-Kinase Inhibitors): Compounds like Vandetanib and Cabozantinib were among the first to show clinical activity against RET-driven cancers.[6] However, their utility is often limited by off-target effects, as they inhibit other kinases (e.g., VEGFR, EGFR), leading to a challenging side-effect profile.[5] Their synthesis generally focuses on established heterocyclic scaffolds common to many kinase inhibitors, such as the quinazoline core in Vandetanib.[7]
-
Second-Generation (Selective Inhibitors): The development of highly selective inhibitors like Selpercatinib and Pralsetinib marked a significant breakthrough in RET-targeted therapy.[5][8] These drugs are designed for high potency and specificity, resulting in improved efficacy and better tolerability.[5] Their syntheses are often more complex, requiring the construction of unique and intricate heterocyclic systems, such as the pyrazolo[1,5-a]pyridine core of Selpercatinib, to achieve this selectivity.[9]
The overarching synthetic philosophy for these molecules involves a modular approach: the construction of a core heterocyclic structure followed by the strategic installation of various substituents to optimize potency, selectivity, and pharmacokinetic properties. Key reactions frequently employed include palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitutions (SNAr), and robust amide bond formations.[10][11]
Synthetic Strategies for Key RET Inhibitors
The successful synthesis of a RET inhibitor is a multi-step endeavor that requires careful planning and execution. Below, we dissect the synthetic routes for representative first and second-generation inhibitors.
Vandetanib: A First-Generation Multi-Kinase Inhibitor
The synthesis of Vandetanib centers on the construction of its 4-anilinoquinazoline core. A common and efficient route involves several key transformations.[12][13]
-
Condensation & Cyclization: The synthesis often begins with a substituted anthranilic acid derivative which undergoes condensation and cyclization to form the quinazolinone core.
-
Chlorination: The resulting quinazolinone is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to create a reactive 4-chloroquinazoline intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The crucial C-N bond is formed by reacting the 4-chloroquinazoline with the appropriately substituted aniline (4-bromo-2-fluoroaniline). This reaction is the cornerstone of many quinazoline-based kinase inhibitor syntheses.
-
Side Chain Installation: The final ether linkage is typically installed via a Williamson ether synthesis, coupling the phenolic group with a suitable alkyl halide side chain.
Selpercatinib: A Second-Generation Selective Inhibitor
The synthesis of Selpercatinib is more complex, reflecting its highly tailored structure for RET selectivity. The published route highlights a sequence of modern synthetic methodologies to build its unique pyrazolo[1,5-a]pyridine-based structure.[9]
Caption: High-level synthetic workflow for Selpercatinib.
Key Synthetic Steps for Selpercatinib:
-
N-Amination of a Pyridine Precursor: The synthesis begins with the formation of an N-aminopyridinium salt. This is a critical step to set up the subsequent cyclization.
-
[3+2] Cyclization: The N-aminopyridinium salt reacts with chloroacrylonitrile to construct the core pyrazolo[1,5-a]pyridine ring system.[9] This transformation efficiently builds the foundational bicyclic structure.
-
Functional Group Interconversion: The initial structure is then modified, for instance, by converting a methyl ether to a phenol, which is then transformed into a triflate to prepare for cross-coupling.[9]
-
Suzuki Cross-Coupling: A palladium-catalyzed Suzuki coupling is used to install a key aryl group onto the heterocyclic core at the triflate position.[9] This reaction is pivotal for building the molecule's complex aromatic framework.
-
Final Side Chain Installation: The final step involves a nucleophilic aromatic substitution (SNAr) to attach the terminal azabicyclic appendage, completing the synthesis of Selpercatinib.[9]
Detailed Protocol: Suzuki Coupling for a Selpercatinib Intermediate
This protocol details a representative palladium-catalyzed Suzuki cross-coupling reaction, a vital C-C bond-forming reaction in the synthesis of many kinase inhibitors.
Objective: To couple an arylboronic ester with the pyrazolopyridine triflate core to form a key biaryl intermediate.
Materials & Equipment:
-
Reagents: Pyrazolopyridine triflate intermediate (1.0 eq), Arylboronic acid pinacol ester (1.2 eq), Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), Base (e.g., K₂CO₃, 3.0 eq), Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture).
-
Glassware: Round-bottom flask, condenser, magnetic stir bar.
-
Equipment: Magnetic stirrer with heating plate, nitrogen/argon inert gas line, rotary evaporator, flash chromatography system.
-
Analytical: TLC plates, LC-MS system.
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazolopyridine triflate (1.0 eq), arylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: This step is critical to remove oxygen, which can oxidatively deactivate the palladium catalyst.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add the anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂). The mixture may change color upon catalyst addition. Causality: The water is essential for the transmetalation step in the Suzuki catalytic cycle, while dioxane solubilizes the organic reagents.
-
-
Reaction Execution:
-
Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting triflate is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Product Characterization and Quality Control
Rigorous characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized RET inhibitor before its use in biological assays.
| Analytical Technique | Purpose | Expected Data for a Final Compound (e.g., Selpercatinib) |
| ¹H NMR | Confirms the molecular structure and proton environment. | A spectrum showing the correct number of protons with expected chemical shifts, splitting patterns, and integration values corresponding to the Selpercatinib structure.[14] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | A spectrum displaying a peak for each unique carbon atom at its characteristic chemical shift. |
| High-Resolution MS | Determines the exact molecular weight, confirming the elemental composition. | A measured m/z value that matches the calculated exact mass of the protonated molecule [M+H]⁺ to within 5 ppm. |
| RP-HPLC/UPLC | Quantifies the purity of the compound. | A chromatogram showing a major peak for the target compound with >95% purity (ideally >98%) and minimal impurity peaks.[14] |
| Elemental Analysis | Confirms the percentage composition of C, H, and N. | The experimentally determined percentages should be within ±0.4% of the calculated theoretical values. |
From Synthesis to Biological Validation
Once a RET inhibitor is synthesized and its purity is confirmed, the next critical phase is to validate its biological activity. This typically involves a cascade of in vitro assays.
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Application & Protocol Guide: Characterizing ABL Kinase Inhibitors Derived from the 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the study of novel ABL kinase inhibitors synthesized from the privileged chemical scaffold, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. While this compound itself is a critical intermediate and not a direct inhibitor, it forms the foundational core of numerous potent, clinically-relevant ABL inhibitors. This guide details the scientific rationale, experimental workflows, and step-by-step protocols necessary to characterize the biochemical and cellular activity of new chemical entities (NCEs) built upon this framework.
Introduction: Targeting ABL Kinase with a Privileged Scaffold
The Abelson (ABL) tyrosine kinase, particularly in its constitutively active BCR-ABL fusion protein form, is the pathogenic driver of Chronic Myeloid Leukemia (CML).[1][2] The development of ATP-competitive tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL has revolutionized CML treatment. However, the emergence of drug resistance, often through point mutations in the ABL kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation is notoriously difficult to treat as it confers resistance to most first and second-generation TKIs.[3][4]
In the quest for more potent and broadly effective inhibitors, medicinal chemists have identified certain chemical structures, or "privileged scaffolds," that consistently yield high-affinity ligands. The 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety is one such scaffold, serving as a cornerstone in the design of third-generation ABL inhibitors like Ponatinib, which are effective against the T315I mutant.[5]
The utility of this scaffold stems from the distinct roles of its components:
-
Trifluoromethyl (-CF3) Group: This group enhances the drug-like properties of a molecule. Its strong electron-withdrawing nature and lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to the target kinase.[6][7][8]
-
4-Methylpiperazine Group: This moiety is critical for aqueous solubility and often forms key hydrogen bonds or salt bridges with residues in the kinase active site, anchoring the inhibitor for potent activity.[9]
This guide provides the essential protocols to take a novel compound derived from this scaffold and rigorously determine its inhibitory profile against ABL kinase.
Section 1: Mechanism and Rationale for Targeting ABL
Most inhibitors derived from this scaffold are classified as "Type II" inhibitors. They bind to and stabilize an inactive conformation of the kinase known as the "DFG-out" state.[3] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing an allosteric pocket adjacent to the ATP-binding site that the inhibitor can occupy. This mechanism provides high selectivity and potency.[3]
The diagram below illustrates the general principle of a Type II inhibitor occupying the ABL kinase active site.
Caption: Type II Inhibition of ABL Kinase.
Section 2: Overall Experimental Workflow
The characterization of a novel kinase inhibitor is a multi-step process that moves from a controlled, cell-free environment to a more complex and physiologically relevant cellular system. This ensures that the compound not only inhibits the purified enzyme but can also access its target within a living cell and exert the desired biological effect.
Caption: Workflow for Novel ABL Kinase Inhibitor Evaluation.
Section 3: Protocol - In Vitro Biochemical ABL Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified ABL kinase. The principle relies on the quantification of ATP remaining in the reaction; high kinase activity consumes ATP, leading to a low luminescent signal, while effective inhibition preserves ATP, resulting in a high signal.
Causality Behind Choices:
-
Assay Format: A 96- or 384-well plate format is chosen for its high-throughput capability, allowing for the testing of multiple compounds and concentrations simultaneously.
-
Enzyme Variants: Testing against both wild-type (WT) ABL and the T315I mutant is critical to establish the inhibitor's resistance profile early on.[10]
-
Detection Reagent: A commercially available reagent like Kinase-Glo® MAX is selected for its high sensitivity, stability, and straightforward protocol.[10]
Materials and Reagents
| Reagent/Material | Recommended Source | Purpose |
| Recombinant Human ABL1 (WT) | BPS Bioscience, SignalChem | Kinase enzyme |
| Recombinant Human ABL1 (T315I) | BPS Bioscience, CarnaBio | Mutant kinase enzyme |
| ABLtide Substrate (EAIYAAPFAKKK) | BPS Bioscience, AnaSpec | Peptide substrate for ABL |
| ATP (10 mM Solution) | Sigma-Aldrich, Promega | Phosphate donor |
| Kinase Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl2, 1 mM DTT, pH 7.5) | In-house or Commercial | Reaction buffer |
| Test Compound (NCE) | Synthesized | Inhibitor |
| DMSO (Anhydrous) | Sigma-Aldrich | Compound solvent |
| ADP-Glo™ or Kinase-Glo® MAX Assay System | Promega | Detection reagent |
| White, Opaque 96-well or 384-well plates | Corning, Greiner | Low cross-talk assay plates |
| Multichannel Pipettors, Plate Reader | Standard Lab Equipment | Liquid handling and detection |
Step-by-Step Protocol
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Create a serial dilution series. For a 10-point curve, perform 1:3 serial dilutions in DMSO, starting from the 10 mM stock. This will create concentrations from 10 mM down to ~0.5 µM. c. Prepare an intermediate dilution plate by diluting each concentration 1:50 in Kinase Assay Buffer. This creates a 2X final concentration series of the compound in 2% DMSO.
-
Reaction Setup (per well of a 96-well plate): a. "No Enzyme" Control (Max Signal): Add 25 µL of Kinase Assay Buffer. b. "Vehicle" Control (Min Signal): Add 12.5 µL of Kinase Assay Buffer containing 4% DMSO (vehicle). c. Test Compound Wells: Add 12.5 µL of the 2X serially diluted compound from the intermediate plate. d. Enzyme Addition: Thaw recombinant ABL or ABL (T315I) on ice and dilute to a working concentration (e.g., 2-5 ng/µL) in Kinase Assay Buffer. Add 12.5 µL of the diluted enzyme to all wells except the "No Enzyme" control. e. Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: a. Prepare a 2X ATP/Substrate mix in Kinase Assay Buffer. The final concentration should be at the Km for ATP (typically 10-20 µM) and a suitable substrate concentration (e.g., 200 µM ABLtide). b. Add 25 µL of the 2X ATP/Substrate mix to all wells to start the reaction. The final reaction volume is 50 µL. c. Mix the plate gently, cover, and incubate at 30°C for 1 hour.[1]
-
Signal Detection (using Kinase-Glo® MAX): a. Equilibrate the Kinase-Glo® MAX reagent and the reaction plate to room temperature. b. Add 50 µL of Kinase-Glo® MAX reagent to each well. c. Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. d. Read luminescence on a plate reader.
Data Analysis and IC50 Determination
-
Calculate Percent Inhibition:
-
Use the following formula for each compound concentration: % Inhibition = 100 * (Signal_Test - Signal_Vehicle) / (Signal_NoEnzyme - Signal_Vehicle)
-
-
Generate Dose-Response Curve:
-
Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11][12]
-
| Compound Conc. (nM) | Raw Luminescence | % Inhibition |
| 0 (Vehicle) | 15,000 | 0% |
| 1 | 25,000 | 12.5% |
| 10 | 65,000 | 62.5% |
| 100 | 90,000 | 93.75% |
| 1000 | 95,000 | 100% |
| No Enzyme Control | 95,000 | 100% |
Table for illustrative data recording.
Section 4: Protocol - Cell-Based ABL Kinase Inhibition Assay
This protocol assesses the inhibitor's ability to block BCR-ABL activity within a living cancer cell. We use the K562 cell line, which is positive for the BCR-ABL fusion protein. The readout is the phosphorylation level of CRKL, a direct downstream substrate of BCR-ABL.[13][14] A decrease in phosphorylated CRKL (p-CRKL) indicates successful target engagement and inhibition in a cellular context.
Causality Behind Choices:
-
Cell Line: K562 is a standard, well-characterized CML cell line that provides a robust and relevant model system.[15][16]
-
Readout: Western blotting for p-CRKL is a highly specific and reliable method to measure intracellular BCR-ABL activity.[13] It is a more direct measure of target inhibition than proliferation assays.
-
Loading Control: Using a housekeeping protein like GAPDH or β-actin is essential for validating that equal amounts of protein were loaded in each lane, ensuring the observed changes in p-CRKL are not due to experimental artifacts.
Materials and Reagents
| Reagent/Material | Recommended Source | Purpose |
| K562 Cell Line | ATCC | BCR-ABL positive cell model |
| RPMI-1640 Medium, FBS, Pen/Strep | Gibco, Thermo Fisher | Cell culture reagents |
| Test Compound (NCE) | Synthesized | Inhibitor |
| RIPA Lysis Buffer with Protease/Phosphatase Inhibitors | Cell Signaling Technology | Protein extraction |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein quantification |
| Primary Antibody: Rabbit anti-p-CRKL (Tyr207) | Cell Signaling Technology | Detects active pathway |
| Primary Antibody: Rabbit anti-CRKL | Cell Signaling Technology | Detects total CRKL protein |
| Primary Antibody: Mouse anti-GAPDH | Santa Cruz Biotechnology | Loading control |
| HRP-conjugated anti-rabbit/anti-mouse IgG | Cell Signaling Technology | Secondary detection antibody |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | Chemiluminescent detection |
| SDS-PAGE Gels, Transfer Membranes (PVDF) | Bio-Rad | Electrophoresis and blotting |
Step-by-Step Protocol
-
Cell Culture and Treatment: a. Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep at 37°C in a 5% CO2 incubator. b. Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL. c. Prepare 200X stock concentrations of your test compound's serial dilutions in DMSO. d. Treat the cells by adding the compound directly to the media (e.g., 5 µL of 200X stock into 1 mL of media) to achieve the final desired concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control. e. Incubate the treated cells for 2-4 hours at 37°C.
-
Cell Lysis and Protein Quantification: a. Harvest cells by centrifugation (500 x g for 5 minutes). b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding 100 µL of ice-cold RIPA buffer (containing inhibitors) and incubating on ice for 20 minutes. d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Western Blotting: a. Normalize the protein concentration for all samples with lysis buffer. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for p-CRKL (e.g., 1:1000 dilution) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature. h. Wash again three times with TBST. i. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. j. Self-Validation: After imaging, strip the membrane and re-probe for total CRKL and then for GAPDH to ensure equal protein loading and to allow for normalization.
Data Analysis
-
Densitometry: Quantify the band intensity for p-CRKL, total CRKL, and GAPDH for each lane using software like ImageJ.
-
Normalization:
-
First, calculate the normalized p-CRKL signal: Normalized p-CRKL = (p-CRKL intensity) / (Total CRKL intensity)
-
Then, normalize this value to the loading control: Final Signal = (Normalized p-CRKL) / (GAPDH intensity)
-
-
IC50 Determination: Plot the Final Signal against the log of the inhibitor concentration and perform a non-linear regression analysis to determine the cellular IC50.
Section 5: Data Interpretation and Summary
A successful ABL kinase inhibitor candidate should demonstrate potent activity in both biochemical and cellular assays. Comparing the IC50 values from both experiments is crucial for understanding the compound's drug-like properties.
| Parameter | NCE-001 | NCE-002 | Ponatinib (Control) |
| Biochemical IC50 (ABL WT) | 5 nM | 15 nM | 0.4 nM |
| Biochemical IC50 (ABL T315I) | 25 nM | 500 nM | 2.0 nM |
| Cellular IC50 (K562 p-CRKL) | 50 nM | > 10 µM | 5 nM |
Expert Interpretation:
-
NCE-001: Shows excellent biochemical potency against both WT and T315I ABL. The 10-fold shift between the biochemical and cellular IC50 (5 nM vs. 50 nM) is acceptable and indicates good cell permeability and stability. This is a promising lead candidate.
-
NCE-002: Shows good WT biochemical potency but is significantly less effective against the T315I mutant, suggesting it may not overcome this key resistance mechanism. The dramatic loss of activity in the cellular assay (>10 µM) suggests very poor cell permeability or that it is a substrate for cellular efflux pumps.[17] This candidate would require significant optimization.
References
-
Donato, N. J., et al. (2003). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Methods in Molecular Medicine. [Link]
-
Rush, J., et al. (2005). Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments. Journal of Proteome Research. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Modugno, M., et al. (2021). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. [Link]
-
Wikipedia contributors. (2023). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]
-
Labcorp Oncology. (2022). ABL Kinase Domain Mutation Analysis. Labcorp. [Link]
-
BPS Bioscience. (2023). ABL (T315I) Assay Kit, Catalog #79791. BPS Bioscience. [Link]
-
Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Pharmaffiliates. [Link]
-
Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]
-
Harris, C. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE. [Link]
-
Ismajili, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Li, D-D., et al. (2021). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Frontiers in Oncology. [Link]
-
Klafki, H-W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]
-
El-Garf, I. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Bioorganic & Medicinal Chemistry. [Link]
-
ten Hoeve, J., et al. (1993). Tyrosine phosphorylation of CRKL in Philadelphia+ leukemia. Blood. [Link]
-
Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Silencing of the CrkL gene reverses the doxorubicin resistance of K562/ADR cells through regulating PI3K/Akt/MRP1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
safe handling and storage procedures for 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
An In-Depth Guide to the Safe Handling and Storage of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Introduction: A Proactive Approach to Safety
This compound is a complex organic molecule utilized primarily as an intermediate in the synthesis of diverse, biologically active compounds. Its structure, which combines an aromatic amine, a piperazine moiety, and a trifluoromethyl group, makes it a valuable building block in pharmaceutical research and development. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperazine segment often improves solubility and pharmacokinetic profiles.
However, the very features that make this compound chemically useful also necessitate stringent safety protocols. Aromatic amines as a class are known for potential toxicity, and fluorinated compounds require careful handling.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and store this compound safely. It moves beyond a simple checklist, delving into the rationale behind each procedure to foster a deep-seated culture of safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
A thorough understanding of a compound's properties is the foundation of its safe use. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 330796-48-0 | [3][4] |
| Molecular Formula | C₁₂H₁₆F₃N₃ | [4] |
| Molecular Weight | 259.27 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Predicted Boiling Point | 356.5 ± 42.0 °C | [3] |
| Predicted Density | 1.243 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 7.63 ± 0.42 | [3] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
The compound's structure suggests several potential hazards. Aromatic amines can be toxic, and some are associated with long-term health risks.[1][2] The trifluoromethyl group also warrants caution. Based on data for this and structurally similar compounds, a comprehensive risk assessment is crucial before any handling occurs.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized way to classify chemical hazards. For this compound and its analogs, the following classifications are common:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: GHS classifications are based on data for structurally related compounds.[3]
Principal Health and Safety Risks
-
Skin and Eye Irritation: Direct contact is likely to cause significant irritation or burns.[7][8] The basicity of the amine functional groups can disrupt skin and eye tissues.
-
Inhalation Toxicity: As a solid, there is a risk of inhaling dust particles, which may cause respiratory tract irritation. Aerosolization during solution preparation can also present an inhalation hazard.
-
Ingestion Toxicity: The compound is considered harmful if swallowed.[5] Accidental ingestion via contaminated hands is a primary route of exposure that must be mitigated.
-
Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely incomplete. It is prudent to treat it as potentially having long-term health effects associated with aromatic amines.[1][2]
The Risk Assessment Workflow
A systematic approach to risk assessment ensures all hazards are identified and controlled. The following workflow should be documented before beginning any new procedure involving this compound.
Caption: A four-step workflow for proactive risk assessment.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Safe handling is achieved by implementing a multi-layered safety strategy known as the "Hierarchy of Controls." This principle prioritizes engineering and administrative controls over sole reliance on PPE.
Hierarchy of Controls
Caption: The hierarchy of controls, prioritizing systemic safety.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[9] This is critical to prevent inhalation of dust or vapors and to contain any potential spills.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE): The Final Barrier
PPE must be selected based on the specific hazards of the compound and the procedure.[10] Never wear potentially contaminated PPE outside of the designated laboratory area.
| PPE Item | Specification and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile) is required.[11] The outer glove should be removed and disposed of immediately after handling or in case of suspected contamination. Inspect gloves for any defects before use.[12] |
| Eye Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[13] A face shield should be worn over goggles if there is a significant splash risk. |
| Body Protection | A flame-resistant laboratory coat with full-length sleeves, buttoned completely, is required.[13] For larger quantities or significant splash risks, a chemical-resistant apron or suit should be considered.[14][15] |
| Respiratory Protection | Not typically required when handling small quantities within a certified fume hood. However, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations like a large spill outside of containment.[12] |
Section 4: Standard Operating Protocols
Adherence to detailed, step-by-step protocols is essential for safety and experimental reproducibility.
Protocol: Weighing the Solid Compound
-
Preparation: Don all required PPE (double gloves, safety goggles, lab coat).
-
Fume Hood Verification: Confirm the chemical fume hood is on and operating correctly (check airflow monitor).
-
Work Area Setup: Place a weighing paper or boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully open the container with the compound. Use a clean, dedicated spatula to transfer the desired amount of solid to the weighing boat. Keep the container opening away from your breathing zone.
-
Closure: Tightly close the main compound container immediately after dispensing.
-
Cleanup: Gently wipe the spatula and any surrounding surfaces inside the fume hood with a solvent-moistened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and weighing paper in the designated solid chemical waste container.
-
Glove Disposal: Remove the outer pair of gloves and dispose of them in the appropriate waste bin before leaving the fume hood.
Protocol: Preparing a Solution
-
Preparation: Perform all steps inside a certified chemical fume hood. Don all required PPE.
-
Vessel Setup: Place a clean, appropriately sized beaker or flask containing a magnetic stir bar on a stir plate.
-
Solvent Addition: Add the desired volume of the chosen solvent to the vessel.
-
Compound Addition: Add the pre-weighed solid compound to the solvent. This should be done slowly to avoid splashing.
-
Dissolution: Cover the vessel (e.g., with a watch glass or septum) and begin stirring. Gentle heating may be applied if the compound's stability in the chosen solvent is known to permit it.
-
Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container appropriate for storage. The label must include the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Rinse all non-disposable glassware with an appropriate solvent, and dispose of the rinsate in the designated liquid chemical waste container. Dispose of any contaminated disposable items in the solid waste stream.
Section 5: Storage and Waste Management
Proper storage is critical to maintain the compound's integrity and prevent accidental exposure.
Storage Conditions
-
Container: Store in a tightly sealed, clearly labeled container.[9][13][16]
-
Location: Keep the container in a dry, cool, and well-ventilated place, away from direct sunlight and heat sources.[13][16] A designated cabinet for corrosive or toxic materials is recommended.
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the amine group.[16]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials.[13]
Waste Disposal
-
Consult Local Regulations: All waste disposal must be in accordance with local, state, and federal regulations.
-
Solid Waste: Dispose of contaminated items such as gloves, weighing papers, and paper towels in a dedicated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a sealed, clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Empty Containers: "Empty" containers may still contain residue. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before being disposed of or recycled according to institutional policy.
Section 6: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Emergency Response Decision Tree
Caption: A decision tree for responding to chemical emergencies.
Spill Response
-
Minor Spill (Contained in Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, collecting all materials for disposal.
-
-
Major Spill (Outside of Fume Hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services from a safe location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7][13] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9][13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][13] Seek immediate medical attention.
Section 7: References
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. MySkinRecipes. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]
-
Aromatic Amines Group - information sheet. (2020). Canada.ca. [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]
-
4-(4-methyl-piperazin-1-yl)-2-trifluoromethoxy-phenylamine. MOLBASE. [Link]
-
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline. PubChem. [Link]
-
Guidance for Selection of Protective Clothing for MDI Users. Covestro. [Link]
-
Exposure to aromatic amines. (2015). Department of Veterans' Affairs. [Link]
-
1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]
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- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 3. This compound | 330796-48-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. pppmag.com [pppmag.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Degradation of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine in Solution
Welcome to the technical support guide for 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine. This document is designed for researchers, medicinal chemists, and formulation scientists to ensure the stability and integrity of this compound in solution. Understanding and mitigating degradation is paramount for generating reproducible data and developing robust applications. This guide provides in-depth answers to common stability challenges, troubleshooting advice, and validated protocols based on established chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common issues encountered during the handling and storage of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The molecular structure contains three key regions that influence its stability: a substituted aniline (phenylamine) ring, a tertiary amine-containing piperazine moiety, and an electron-withdrawing trifluoromethyl (CF3) group. The primary degradation pathways are:
-
Oxidative Degradation: This is the most significant and rapid degradation route. Both the primary aromatic amine (aniline) and the tertiary amines within the N-methylpiperazine ring are susceptible to oxidation.[1][2] The aniline nitrogen's lone pair of electrons can be readily abstracted, especially in the presence of dissolved oxygen, trace metal ions, or light. Similarly, the piperazine nitrogens can be oxidized to form N-oxides.[3]
-
Photodegradation: Aromatic amines are often photosensitive.[4] Exposure to ambient laboratory light, particularly in the UV spectrum, can provide the energy to initiate and catalyze oxidative reactions, leading to the formation of colored degradants and loss of potency.[5] While some trifluoromethylated compounds exhibit good photostability, it should always be considered a potential risk factor for aniline derivatives.[6][7]
-
pH-Mediated Instability: The compound's stability can be highly dependent on the pH of the solution.[8] While the trifluoromethyl group itself is generally stable, extreme pH levels (highly acidic or basic) can alter the protonation state of the amine groups, potentially increasing their susceptibility to other degradation mechanisms like oxidation. Studies on aniline have shown that optimal stability is often achieved near a neutral pH.[9]
Q2: My solution of the compound has turned yellow or brown. What does this signify, and is the solution still viable for experiments?
A2: A visible color change, typically to yellow, brown, or pink, is a classic indicator of aniline oxidation. The aromatic amine moiety can oxidize to form highly colored quinone-imine or polymeric species. This is a common phenomenon for many aromatic amine compounds.
It is strongly advised not to use a discolored solution for any quantitative or biological experiments. The presence of these degradants means:
-
The concentration of the active parent compound is lower than calculated.
-
The degradation products may interfere with your assay, either through direct interaction, fluorescence, or by exhibiting their own unexpected biological activity.
-
The results generated will be unreliable and not reproducible.
Always discard the discolored solution and prepare a fresh batch using the preventative measures outlined in this guide.
Q3: What are the definitive best practices for preparing and storing a stock solution to maximize its stability?
A3: To ensure maximum stability and shelf-life, every step from preparation to storage must be controlled. The trifluoromethyl group generally enhances the metabolic stability of a compound, and the piperazine segment can improve solubility, but careful handling is still critical.[10]
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, HPLC-grade solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol). | Minimizes contaminants like trace metals or peroxides that can catalyze oxidation. |
| Solvent Preparation | Sparge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes before use. | Removes dissolved oxygen, a key reactant in oxidative degradation.[1] |
| Atmosphere | Prepare the solution and store the vial under an inert gas headspace (N₂ or Ar). | Prevents atmospheric oxygen from re-dissolving into the solution over time. |
| Temperature | Store stock solutions at -20°C or -80°C. For daily use, keep on ice. | Reduces the rate of all chemical reactions, including degradation.[11][12] |
| Light Exposure | Use amber glass vials or wrap clear vials completely in aluminum foil.[13] | Prevents photodegradation initiated by exposure to UV and visible light.[4] |
| Container | Use clean, high-quality glass vials with PTFE-lined caps. | Avoids leaching of contaminants from plastic and ensures an airtight seal. |
Q4: How does pH influence the stability of this compound, and what pH range should I target for my aqueous working solutions?
A4: pH is a critical stability parameter for any ionizable compound, especially one with multiple amine functionalities. The protonation state of the aniline and piperazine nitrogens is dictated by the solution's pH. While a definitive pH-stability profile must be determined empirically, general principles suggest:
-
Acidic Conditions (pH < 5): The amine groups will be protonated (e.g., -NH₃⁺). This can sometimes protect against oxidation but may lead to other instabilities or solubility issues.
-
Neutral Conditions (pH ≈ 7): This is often the best starting point. Aniline itself shows good stability at neutral pH.[9] However, the compound exists as a mixture of neutral and protonated forms, which may still be reactive.
-
Basic Conditions (pH > 8): The amine groups will be in their free base, neutral form (-NH₂). This state is often more susceptible to oxidation because the lone pair of electrons on the nitrogen is more available.
Recommendation: For aqueous buffers, start with a pH in the slightly acidic to neutral range (e.g., pH 6.0 - 7.5 ). If stability issues persist, a systematic study across a range of pH values (e.g., pH 4 to 8) is recommended to identify the optimal formulation buffer.
Q5: I'm observing new peaks in my HPLC analysis over time. How can I confirm they are degradants and identify their structures?
A5: The appearance of new peaks that grow over time while the parent peak decreases is a clear sign of degradation. A systematic approach is required for identification:
-
Confirm with a Control: Analyze a freshly prepared standard solution. The new peaks should be absent or significantly smaller in the fresh sample.
-
Utilize Mass Spectrometry (LC-MS): This is the most powerful tool for this task. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the new peaks. Likely degradants would include:
-
+16 Da: Addition of one oxygen atom (mono-N-oxide on the piperazine ring or hydroxylation of the aniline).
-
+32 Da: Addition of two oxygen atoms (di-N-oxide or other oxidative products).
-
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, peroxide, heat, light) as outlined by ICH guidelines.[4] This study helps to:
-
Systematically generate the potential degradation products.
-
Confirm that your analytical method (e.g., HPLC) can separate these degradants from the parent compound.
-
Provide samples enriched with specific degradants for structural characterization (e.g., by LC-MS/MS or NMR).
-
Part 2: Troubleshooting Quick Guide
| Observed Problem | Probable Cause(s) | Recommended Corrective Actions |
| Rapid loss of purity in stock solution (< 1 week) | Oxidative Degradation | Prepare solution with de-gassed solvent and store under an inert (N₂/Ar) atmosphere. Aliquot stock to minimize freeze-thaw cycles. |
| Inconsistent results between experiments | Ongoing Degradation in working solution; Photodegradation on the benchtop. | Protect all solutions (stock and working) from light using amber vials or foil. Keep working solutions on ice during experiments. Prepare fresh dilutions daily. |
| Solution turns yellow/brown upon preparation or storage | Severe Oxidation of the aniline moiety. | Discard the solution immediately. Review the preparation protocol; ensure inert atmosphere and protection from light are rigorously followed. |
| New, unidentified peaks appear in HPLC/LC-MS | Formation of Degradation Products | Perform a forced degradation study to identify likely degradants. Use LC-MS to determine the mass of the unknown peaks and propose structures (e.g., N-oxides). |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Recommended Procedure for Preparing a Stabilized Stock Solution
This protocol incorporates best practices to minimize degradation during preparation.
-
Preparation:
-
Select a high-purity, HPLC-grade solvent (e.g., DMSO).
-
Transfer the required volume of solvent to a glass flask and sparge with a gentle stream of inert gas (N₂ or Ar) for 20 minutes to remove dissolved oxygen.
-
Accurately weigh the this compound solid in an amber glass vial.
-
-
Dissolution:
-
Using a calibrated pipette, add the de-gassed solvent to the vial to achieve the target concentration.
-
Briefly vortex or sonicate until the solid is completely dissolved. Perform this step under a gentle stream of inert gas if possible.
-
-
Storage:
-
Immediately flush the headspace of the vial with inert gas for 30-60 seconds.
-
Securely seal the vial with a PTFE-lined cap.
-
Wrap the vial with parafilm for an extra seal and then with aluminum foil as an additional light barrier.
-
Label clearly and place in a -20°C or -80°C freezer for long-term storage.
-
Diagram 1: Potential Oxidative Degradation Pathways
Caption: Key oxidative degradation routes for the target compound.
Protocol 2: Basic Forced Degradation Study Workflow
This workflow is essential for identifying stability liabilities and developing a stability-indicating analytical method.
-
Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Set Up Stress Conditions: In separate, clearly labeled vials, mix the stock solution with the stressor as follows:
-
Acid Hydrolysis: 1:1 with 0.1 M HCl.
-
Base Hydrolysis: 1:1 with 0.1 M NaOH.
-
Oxidative: 1:1 with 3% H₂O₂.
-
Thermal: Heat the stock solution at 60°C.
-
Photolytic: Expose the stock solution to direct, broad-spectrum light (ICH-compliant photostability chamber).
-
Control: Keep the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours). For thermal and hydrolytic stress, heating to 60°C can accelerate the process.
-
Neutralization (for Acid/Base): Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analysis:
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL).
-
Analyze all samples by HPLC-UV/DAD to assess the percentage of degradation and the formation of new peaks.
-
Analyze all samples by LC-MS to obtain mass information for the newly formed degradant peaks.
-
-
Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a systematic forced degradation study.
References
- This cit
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Liu, S., et al. (2001). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]
-
Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Bagle, A. & Darji, B. (2018). A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]
-
Abreu, F., et al. (2023). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. Available at: [Link]
-
Chandrashekar, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. ResearchGate. Available at: [Link]
- This cit
-
Scott, P. J. H. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
-
Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]
- This cit
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Wróbel, I., et al. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Abreu, F., et al. (2023). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. ResearchGate. Available at: [Link]
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]
- This cit
- This cit
-
MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available at: [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
Singh, R. & Kumar, R. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
Tan, H. S., et al. (1995). Cation-exchange high-performance liquid chromatographic assay of piperazine in some pharmaceutical formulations. ResearchGate. Available at: [Link]
- This cit
- This cit
-
Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. FDA. Available at: [Link]
-
Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
- This cit
-
Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC - NIH. Available at: [Link]
-
The Exeter Daily. (2024). Proper Storage of Pharmaceutical Products: A Comprehensive Guide. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
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- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
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- 9. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline [myskinrecipes.com]
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Technical Support Center: Synthesis of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Welcome to the technical support center for the synthesis of 4-(4-methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. As Senior Application Scientists, we provide insights grounded in mechanistic principles and practical laboratory experience.
General Synthesis Overview & Key Challenges
The synthesis of this compound is typically achieved via a two-step process. The core of this process involves creating a key carbon-nitrogen (C-N) bond, followed by the transformation of a functional group to yield the final aniline product.
Step 1: C-N Bond Formation. This is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. An electron-deficient aromatic ring, such as 4-chloro-1-nitro-2-(trifluoromethyl)benzene, is reacted with 1-methylpiperazine. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are critical as they activate the aromatic ring for nucleophilic attack.[1][2][3]
Step 2: Nitro Group Reduction. The nitro group of the intermediate, 1-methyl-4-(4-nitro-2-(trifluoromethyl)phenyl)piperazine, is then reduced to the primary amine (-NH₂) to yield the final product.
The primary challenges in this synthesis are ensuring high conversion in the SNAr step while minimizing side reactions, and achieving a clean, high-yield reduction of the nitro group without affecting the trifluoromethyl group.
Experimental Workflow Diagram
Caption: Overall synthetic workflow.
Part 1: Troubleshooting the C-N Bond Formation (SNAr Reaction)
This section addresses common issues encountered during the nucleophilic aromatic substitution reaction between the aryl halide and 1-methylpiperazine.
FAQ 1: My SNAr reaction shows low or no conversion. What are the primary causes and how can I fix it?
Answer: Low conversion in this SNAr reaction typically points to issues with reaction conditions, reagent quality, or insufficient activation of the aromatic ring.
Probable Cause 1: Suboptimal Solvent Choice The solvent plays a crucial role in an SNAr reaction. It must solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex).[2]
-
Troubleshooting:
-
Switch to a Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are superior choices. They effectively solvate the cation of the base, leaving the 1-methylpiperazine nucleophile "bare" and more reactive.
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile and react with the base, reducing its effectiveness. Use anhydrous solvents and dry glassware.
-
Probable Cause 2: Insufficient Temperature or Reaction Time SNAr reactions have a significant activation energy barrier.
-
Troubleshooting:
-
Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-150 °C.[4][5] The optimal temperature depends on the solvent's boiling point and the substrate's reactivity.
-
Monitor Reaction Progress: Do not rely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting aryl halide. Reactions can take anywhere from a few hours to over 24 hours.[6][7]
-
Probable Cause 3: Inappropriate Base The base is required to neutralize the HCl or HBr formed during the reaction, driving the equilibrium towards the product.
-
Troubleshooting:
-
Base Strength and Solubility: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a common and cost-effective choice. Cesium carbonate (Cs₂CO₃) is more soluble and can sometimes accelerate the reaction.
-
Stoichiometry: Use at least 2.0 equivalents of the base to ensure the reaction goes to completion.
-
SNAr Mechanism Diagram
Caption: SNAr reaction mechanism.
FAQ 2: I am observing a significant amount of a side product. How can I improve the reaction's selectivity?
Answer: The primary side reaction of concern is the diarylation of piperazine, where two molecules of the aryl halide react with both nitrogens of a single piperazine molecule.
Probable Cause: Incorrect Stoichiometry If the aryl halide is in excess or equimolar to 1-methylpiperazine, the probability of the initially formed product reacting again increases.
-
Troubleshooting:
Alternative: Buchwald-Hartwig Amination
For less reactive aryl halides (e.g., chlorides) or when SNAr conditions fail, a palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[9][10]
Question: When should I consider a Buchwald-Hartwig coupling and what are the key parameters?
Answer: Consider this method if your SNAr reaction yields are consistently below 50% despite optimization. The Buchwald-Hartwig reaction has a broader substrate scope and often proceeds under milder conditions.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors.[11] |
| Ligand | Biarylphosphine ligands (e.g., XPhos, RuPhos) | These bulky, electron-rich ligands promote the crucial reductive elimination step and are effective for coupling aryl chlorides.[5] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | The choice of base is critical and depends on the substrate's sensitivity. NaOt-Bu is strong, while K₃PO₄ is milder.[5] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are required to maintain catalyst activity.[5] |
Part 2: Troubleshooting the Nitro Group Reduction
This step is critical for obtaining the final product. The choice of reducing agent and conditions must be compatible with the trifluoromethyl group.
FAQ 3: My nitro reduction is incomplete or results in a low yield. What method is most reliable?
Answer: Incomplete reduction or low yields can result from catalyst poisoning, insufficient reducing agent, or harsh conditions that lead to degradation.
Method 1: Catalytic Hydrogenation (Recommended) This is often the cleanest and most efficient method.
-
Protocol:
-
Dissolve the nitro-intermediate in a suitable solvent (Methanol, Ethanol, or Ethyl Acetate).
-
Add the catalyst. Raney Nickel (10 wt%) or Palladium on Carbon (5-10% Pd/C) are highly effective.[6]
-
Subject the mixture to a hydrogen atmosphere (typically 50 psi to atmospheric pressure using a balloon).[6]
-
Stir vigorously at room temperature until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.[6]
-
-
Troubleshooting:
-
Catalyst Deactivation: If the reaction stalls, the catalyst may be poisoned. Ensure starting materials are pure. Sometimes, adding a fresh batch of catalyst can restart the reaction.
-
Poor H₂ Contact: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen gas.
-
Method 2: Chemical Reduction Chemical reducing agents can also be used, particularly if hydrogenation equipment is unavailable.
| Reducing Agent | Typical Conditions | Pros & Cons |
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol, Heat | Pros: Effective and well-established. Cons: Requires a stoichiometric amount of metal, and the workup can be cumbersome due to the formation of tin salts. |
| Iron (Fe) / Acetic Acid | Fe powder, AcOH, Ethanol, Heat | Pros: Inexpensive and effective. Cons: Heterogeneous reaction that can be slow; acidic conditions. |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF, Heat | Pros: Works under milder, often biphasic conditions. Cons: Can sometimes be less efficient for highly electron-deficient nitroarenes. |
Important Note: The trifluoromethyl group is generally stable under most nitro reduction conditions. However, extremely harsh reducing conditions (e.g., high-pressure hydrogenation at very high temperatures) could potentially affect it, though this is unlikely with the standard methods described.
Part 3: Purification and Final Product Handling
FAQ 4: What is the best way to purify the final product, this compound?
Answer: The purification strategy depends on the purity of the crude product obtained after the reduction step.
-
Primary Method: Column Chromatography
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol) is typically effective. Often, a small amount of a basic modifier (e.g., 1% triethylamine or ammonium hydroxide in the mobile phase) is added to prevent the basic amine product from tailing on the acidic silica gel.
-
-
Alternative Method: Recrystallization or Salt Formation
-
If the crude product is relatively clean (>90%), recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can yield highly pure material.
-
Alternatively, the product can be converted to its hydrochloride salt by treating a solution of the free base with HCl (either as a gas or a solution in ether/dioxane). The resulting salt often has better crystalline properties and can be easily purified by filtration and washing.[12]
-
References
-
Astellas Pharma Inc. (2011). Recent Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central. [Link]
-
The Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- Google Patents. (2022). IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE.
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][8]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor. MIT Open Access Articles. [Link]
-
ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
ResearchGate. (2019). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
- Google Patents. Method for preparing 1-methylpiperazine.
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. [Link]
-
National Institutes of Health (NIH). (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
- Google Patents.
-
AIR Unimi. (2015). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes. [Link]
-
ResearchGate. (2014). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]
-
PubMed Central (NIH). (2019). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2014). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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Validation & Comparative
A Technical Guide to the Cross-Reactivity Profile of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine: A Key Intermediate in Kinase Inhibitor Synthesis
Introduction
In the landscape of modern oncology, the development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized treatment paradigms. A deep understanding of the structure-activity relationships (SAR) and potential off-target effects of these molecules is paramount to designing safer and more effective drugs. This guide provides a comprehensive analysis of the cross-reactivity profile of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine , a pivotal chemical intermediate in the synthesis of several potent tyrosine kinase inhibitors (TKIs). While not a therapeutic agent itself, the recurring presence of this moiety in multiple approved and investigational drugs warrants a detailed examination of its potential contribution to the broader selectivity and off-target profile of the final drug products.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the known kinase targets of drugs containing this scaffold, explore the methodologies for assessing cross-reactivity, and provide detailed experimental protocols for key assays.
The Significance of the this compound Scaffold
The this compound core is a common pharmacophore found in a number of clinically significant kinase inhibitors. Its prevalence is not coincidental; the distinct chemical properties of its constituent parts—the trifluoromethyl group and the methylpiperazine moiety—contribute favorably to the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
-
The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the pKa of the neighboring amine, impacting its binding interactions within the kinase active site. Furthermore, the CF3 group is known to enhance metabolic stability and membrane permeability of drug candidates[1]. Its steric bulk can also promote favorable van der Waals interactions within a protein's binding pocket.
-
The Methylpiperazine Moiety: The piperazine ring, particularly when N-methylated, is a common feature in many kinase inhibitors. This basic nitrogen-containing heterocycle often serves to increase the aqueous solubility of the molecule, a crucial factor for oral bioavailability[2]. The nitrogen atoms can also participate in hydrogen bonding with residues in the kinase hinge region or other parts of the ATP-binding pocket, contributing to the overall binding affinity[3].
Given these properties, it is logical to hypothesize that this scaffold contributes significantly to the on-target and off-target activities of the drugs in which it is incorporated. A prime example is its role as a key intermediate in the synthesis of Ponatinib , a potent multi-kinase inhibitor[4].
Comparative Kinase Inhibition Profile: Insights from Ponatinib and Structurally Related Inhibitors
To understand the potential cross-reactivity of the this compound moiety, we will primarily examine the well-documented kinase inhibition profile of Ponatinib. Ponatinib is a pan-BCR-ABL inhibitor, including activity against the gatekeeper T315I mutation, but it is also known to inhibit a range of other kinases[4][5]. This broad activity profile provides a valuable window into the potential off-target interactions of its constituent chemical fragments.
Additionally, we will consider the selectivity of other investigational inhibitors that share this core structure, such as CHMFL-ABL/KIT-155 and Torin1 , to further delineate the contribution of this moiety to their respective kinase selectivity profiles.
On-Target and Off-Target Activities
The following table summarizes the inhibitory activity (IC50 values) of Ponatinib against its primary targets and a selection of clinically relevant off-targets. This data is compiled from various biochemical and cellular assays and serves as a guide to the potential cross-reactivity landscape.
| Kinase Target | Ponatinib IC50 (nM) | Biological Relevance | Reference(s) |
| Primary Targets | |||
| ABL (native) | 0.37 | Chronic Myeloid Leukemia (CML) | [5][6] |
| ABL (T315I mutant) | 2.0 | TKI-resistant CML | [5][6] |
| Key Off-Targets | |||
| VEGFR2 (KDR) | 1.5 | Angiogenesis | [6] |
| FGFR1 | 2.0 | Angiogenesis, Cell Proliferation | [6] |
| PDGFRα | 1.0 | Cell Growth and Division | [6] |
| FLT3 | 13 | Acute Myeloid Leukemia (AML) | [6] |
| KIT | 13 | Gastrointestinal Stromal Tumors (GIST) | [6] |
| SRC | 5.4 | Cell Growth, Motility, and Angiogenesis | [6] |
| RET | - | Thyroid and Lung Cancer | - |
Note: IC50 values can vary depending on the specific assay conditions.
The broad-spectrum activity of Ponatinib highlights that while the this compound scaffold is a component of a highly potent ABL inhibitor, it is also permissive for binding to the active sites of a diverse range of other kinases. This underscores the importance of comprehensive cross-reactivity profiling during drug development.
Insights from Other Inhibitors:
-
CHMFL-ABL/KIT-155: This potent type II ABL/c-KIT dual kinase inhibitor also incorporates the this compound moiety. It exhibits high selectivity, with an S Score(1) of 0.03 at 1 µM against a panel of 468 kinases/mutants[4]. This suggests that while the core scaffold is present, other structural modifications in CHMFL-ABL/KIT-155 contribute to a more selective kinase inhibition profile compared to Ponatinib.
-
Torin1: A potent and selective ATP-competitive mTOR inhibitor, Torin1 also contains the this compound core. It displays over 100-fold selectivity for mTOR over PI3Kα and other PI3K-like kinases, and was found to have no significant off-target effects when screened against a panel of 353 diverse kinases at a concentration of 10 µM[7]. This further illustrates that the broader chemical context of the molecule plays a crucial role in determining its ultimate selectivity.
Experimental Workflows for Assessing Cross-Reactivity
A thorough evaluation of a compound's cross-reactivity profile requires a multi-faceted approach, employing a combination of biochemical and cell-based assays. Below, we outline the principles and provide detailed protocols for three widely used methods.
Biochemical Kinase Assays: The ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity[8][9].
Experimental Rationale: This assay is a robust and widely used method for determining the potency of kinase inhibitors in a high-throughput format. Its universality allows for the testing of a broad range of kinases with a standardized protocol.
Detailed Protocol (96-well plate format):
-
Compound Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound or a derivative) in 1X kinase reaction buffer. The final concentration should typically span a range from low nanomolar to high micromolar.
-
Add 10 µl of 1X kinase reaction buffer to each well in columns 2 through 12.
-
Add 20 µl of the inhibitor at the highest desired concentration to the wells in column 1.
-
Perform a 1:2 serial dilution by transferring 10 µl from column 1 to column 2, mixing, and continuing this process across the plate to column 11. Remove 10 µl from column 11. Column 12 will serve as the no-inhibitor control.
-
-
Kinase Reaction:
-
Prepare a 2.5X kinase/substrate solution in 1X kinase reaction buffer.
-
Add 2 µl of 1X kinase reaction buffer containing 2.5X the optimal kinase concentration (without substrate) to eight control wells (for background luminescence).
-
Add 2 µl of the 2.5X kinase/substrate solution to all other wells.
-
Prepare a 2.5X ATP solution in 1X kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µl of the 2.5X ATP solution to all wells.
-
Mix the plate and incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Binding Assays: LanthaScreen™ Eu Kinase Binding Assay
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal[1][10].
Experimental Rationale: This assay directly measures the binding of a compound to the kinase active site, making it an excellent orthogonal method to enzymatic assays. It is particularly useful for kinases that are difficult to assay using traditional activity-based methods.
Detailed Protocol (384-well plate format):
-
Reagent Preparation:
-
Prepare a 4X serial dilution of the test compound in kinase buffer.
-
Prepare a 2X kinase/Eu-antibody mixture in kinase buffer.
-
Prepare a 4X tracer solution in kinase buffer.
-
-
Assay Assembly:
-
Add 4 µl of the 4X test compound or vehicle to the appropriate wells of a 384-well plate.
-
Add 8 µl of the 2X kinase/Eu-antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µl of the 4X tracer solution to all wells.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement: NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: The NanoBRET™ Target Engagement Assay measures compound binding to a specific kinase target within living cells. The kinase of interest is expressed as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal[11][12].
Experimental Rationale: This assay provides a more physiologically relevant assessment of target engagement by measuring binding in the complex intracellular environment, where factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity.
Detailed Protocol (Adherent Cell Format):
-
Cell Preparation (Day 1):
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Seed the transfected cells into a tissue culture-treated 96-well plate and incubate overnight.
-
-
Assay (Day 2):
-
Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare a solution of the NanoBRET™ tracer in Opti-MEM®.
-
Add the test compound dilutions to the cells.
-
Add the tracer to the cells.
-
-
Luminescence Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Incubate for 2 hours at 37°C with 5% CO2.
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for intracellular target engagement.
-
Conclusion and Future Directions
The this compound scaffold is a valuable building block in the design of potent kinase inhibitors. As demonstrated through the analysis of Ponatinib and related compounds, this moiety is a component of molecules with both high on-target potency and a significant potential for off-target activity. The broad kinase inhibition profile of Ponatinib suggests that this scaffold can be accommodated within the ATP-binding sites of a diverse range of kinases.
However, the examples of CHMFL-ABL/KIT-155 and Torin1 clearly indicate that the overall selectivity of a drug is not dictated by a single chemical fragment but is a result of the intricate interplay of the entire molecular structure with the target protein. This highlights the critical need for comprehensive cross-reactivity profiling throughout the drug discovery and development process.
Future efforts in designing novel kinase inhibitors incorporating this scaffold should focus on structural modifications that enhance selectivity for the desired target while minimizing interactions with off-targets known to be associated with toxicity. The experimental workflows detailed in this guide provide a robust framework for such an evaluation, enabling a data-driven approach to the development of safer and more effective kinase inhibitor therapies.
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D'Angelo, N. Z., & El-Deiry, W. S. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology, 12(1), 7. [Link]
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Khan, I., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(45), 29334-29354. [Link]
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Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]
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A Comparative Analysis of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine Derivatives in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the strategic design of small molecule inhibitors targeting protein kinases has become a cornerstone of precision medicine. The 4-(4-methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine scaffold has emerged as a privileged structure, serving as a crucial pharmacophore in the development of potent and selective kinase inhibitors. This guide provides a comprehensive comparative analysis of key derivatives built upon this core, offering insights into their structure-activity relationships (SAR), preclinical performance, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
The core structure, characterized by a trifluoromethyl group and a methylpiperazine moiety, offers a favorable combination of properties. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the methylpiperazine segment can improve solubility and facilitate crucial interactions with biological targets[1]. This unique combination has been successfully exploited to develop inhibitors for a range of clinically relevant kinases, including ABL, c-KIT, mTOR, and RET.
Comparative Efficacy of Key Derivatives
The true measure of a drug candidate's potential lies in its performance in a battery of preclinical assays. Here, we compare three exemplary derivatives of the this compound scaffold, each targeting a different kinase family.
| Derivative | Target Kinase(s) | Biochemical Potency (IC50) | Cellular Potency (GI50/EC50) | In Vivo Efficacy |
| CHMFL-ABL/KIT-155 | ABL, c-KIT | ABL: 46 nM, c-KIT: 75 nM[2] | K562 (CML): <10 nM, GIST-T1 (GIST): <10 nM[2] | Effective tumor suppression in K562 and GIST-T1 xenograft models[2] |
| Torin1 | mTOR | mTORC1: 5.4 nM[3] | Inhibition of S6K phosphorylation: 3 nM[3] | Efficacious at 20 mg/kg in a U87MG xenograft model[4][5] |
| Compound 9x (RET inhibitor) | RET (wild-type and mutants) | RET (wild-type): 4 nM[6] | KIF5B-RET transformed Ba/F3 cells: 9 nM[6] | Dose-dependent tumor repression in KIF5B-RET and KIF5B-RET(V804M) xenograft models[6] |
CHMFL-ABL/KIT-155 demonstrates potent dual inhibition of ABL and c-KIT kinases, crucial targets in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs), respectively[2]. Its nanomolar potency in both biochemical and cellular assays, coupled with proven in vivo efficacy, underscores the value of the core scaffold in targeting these tyrosine kinases.
Torin1 , a well-characterized mTOR inhibitor, showcases the versatility of the scaffold. It exhibits remarkable potency and selectivity for mTOR, a master regulator of cell growth and proliferation[3][4]. The ability of Torin1 to effectively inhibit both mTORC1 and mTORC2 complexes has made it a valuable tool for cancer research, with demonstrated efficacy in xenograft models[4][5].
The unnamed compound 9x , a potent RET inhibitor, highlights the applicability of the scaffold in targeting rearranged during transfection (RET) fusion proteins, which are oncogenic drivers in certain types of non-small cell lung cancer (NSCLC) and thyroid cancers[6]. Notably, this derivative also shows activity against the gatekeeper V804M mutant, a common mechanism of resistance to other RET inhibitors[6].
Structure-Activity Relationship (SAR) and Mechanistic Insights
The design of these potent inhibitors is not serendipitous but rather a result of meticulous SAR studies. The core this compound moiety typically serves as a key anchoring point within the ATP-binding pocket of the target kinase.
The modifications on the phenylamine group are critical for determining kinase selectivity. For instance, in CHMFL-ABL/KIT-155, the extended nicotinoylpiperidin-4-yloxy)benzamide moiety allows for a unique hydrogen bond interaction with the kinase hinge region, contributing to its high potency[2]. In Torin1, the rigid, tricyclic benzonaphthyridinone system is crucial for its high affinity and selectivity for the mTOR kinase domain[3]. The pyrazolopyrimidine core in compound 9x is a well-established scaffold for potent RET inhibition[6].
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key assays used in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
To the wells of a 96-well plate, add 5 µL of the test compound at various concentrations or DMSO as a vehicle control.
-
Add 5 µL of a solution containing the target kinase to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase[7].
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase-specific substrate and ATP[7].
-
Incubate the plate at 30°C for 60 minutes[7].
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes[7].
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes[7].
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[8].
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9].
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of downstream targets of the inhibited kinase, providing evidence of on-target activity in a cellular context[10][11].
Procedure:
-
Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and its phosphorylated form overnight at 4°C[12].
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathway Context
The therapeutic efficacy of these inhibitors stems from their ability to modulate critical signaling pathways implicated in cancer cell proliferation and survival.
By inhibiting these key nodes, the derivatives of this compound effectively block downstream signaling cascades, leading to cell cycle arrest, apoptosis, and ultimately, the suppression of tumor growth[2].
Conclusion
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis of derivatives targeting ABL/c-KIT, mTOR, and RET demonstrates the adaptability of this core structure to engage with the ATP-binding sites of diverse kinases. The success of these compounds in preclinical models highlights the power of structure-based drug design and the importance of a robust and standardized panel of in vitro and in vivo assays for their evaluation. As our understanding of the kinome and its role in disease continues to expand, it is anticipated that this privileged scaffold will continue to feature prominently in the discovery of novel and effective targeted therapies.
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A Comparative Guide to Confirming Cellular Target Engagement of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
In the landscape of modern drug discovery, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of a successful research program. This guide provides a comprehensive overview of contemporary methodologies for confirming the cellular target engagement of novel chemical entities, using the kinase inhibitor scaffold fragment, 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, as a representative case study. While this specific molecule is a constituent of several potent kinase inhibitors targeting proteins like mTOR, RET, ABL, and c-KIT, we will approach it as a novel compound to illustrate a robust, multi-faceted strategy for target validation.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to build a compelling case for on-target activity.
The Central Challenge: Moving Beyond Purified Proteins
Biochemical assays with purified proteins are invaluable for initial hit discovery, but they do not recapitulate the intricate environment of a cell.[4][5] Factors such as cell permeability, intracellular compound concentration, target localization, and the presence of competing endogenous ligands can profoundly influence a compound's activity.[4] Therefore, confirming target engagement in an intact cellular system is a critical step to bridge the gap between biochemical potency and physiological effect.[6][7]
This guide will compare and contrast several orthogonal methods, each providing a unique piece of the target engagement puzzle. We will explore direct biophysical measurements of binding, assays that quantify the immediate functional consequence of that binding, and broader cellular responses.
A Strategic Workflow for Target Engagement Confirmation
A robust approach to confirming target engagement involves a logical progression from identifying a compound's cellular effect to directly measuring its interaction with the putative target and, finally, verifying the downstream signaling consequences.
Caption: A strategic workflow for target identification and engagement confirmation.
Part 1: Direct Measurement of Target Binding in Intact Cells
Directly demonstrating that a compound physically interacts with its target inside a cell is the most compelling evidence of engagement. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET)-based assays.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Engagement
CETSA is based on the principle that the binding of a ligand, such as our test compound, increases the thermal stability of its target protein.[8] When cells are heated, proteins denature and aggregate out of solution. A ligand-bound protein is more resistant to this denaturation and will remain in the soluble fraction at higher temperatures.[8][9]
Causality Behind the Method: The thermodynamic stabilization of a protein upon ligand binding is a direct biophysical consequence of the interaction. By measuring the amount of soluble target protein across a range of temperatures, with and without the compound, we can generate a "melting curve." A shift in this curve to a higher temperature is strong evidence of direct target engagement.[10]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[11]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a PCR machine, followed by immediate cooling to room temperature.[11][12] A typical range might be 40°C to 64°C in 2°C increments.
-
Lysis: Lyse the cells to release intracellular contents. This is often achieved by freeze-thaw cycles or addition of a lysis buffer.[9][11][12]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein present using Western blotting or other protein quantification methods like ELISA or mass spectrometry.[10]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay: Quantifying Affinity in Live Cells
The NanoBRET assay is a proximity-based method that measures compound binding to a specific protein target in real-time in living cells.[13] The assay requires engineering the cells to express the target protein fused to a NanoLuc® luciferase. A fluorescent tracer that is known to bind the target is then added to the cells.
Causality Behind the Method: When the fluorescent tracer binds to the NanoLuc-tagged target, the proximity allows for bioluminescence resonance energy transfer (BRET) from the luciferase to the tracer, generating a signal. When an unlabeled test compound, like our phenylamine derivative, enters the cell and binds to the target, it displaces the tracer, leading to a decrease in the BRET signal. This displacement is dose-dependent and can be used to calculate the compound's intracellular affinity (IC50).[13]
-
Cell Preparation: Plate cells that have been transfected to express the NanoLuc-target fusion protein.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Tracer & Substrate Addition: Add the specific NanoBRET tracer and the NanoLuc luciferase substrate (e.g., furimazine) to the wells.
-
Incubation: Incubate the plate at 37°C to allow the binding competition to reach equilibrium.
-
Signal Detection: Measure the luminescence at two wavelengths (one for the donor luciferase, one for the acceptor tracer) using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer |
| Cell State | Intact cells, but endpoint is lytic | Live cells, real-time |
| Target Modification | Not required (label-free) | Requires genetic fusion to NanoLuc® |
| Primary Output | Thermal shift (ΔTm) | Intracellular IC50 |
| Key Advantage | Works for endogenous proteins | Highly quantitative affinity data |
| Key Limitation | Semi-quantitative, lower throughput | Requires engineered cells and specific tracer |
Part 2: Measuring the Downstream Consequences of Engagement
Confirming that a compound binds its target is crucial, but demonstrating that this binding event leads to a functional change in cellular signaling provides the mechanistic link to its ultimate phenotypic effect.
Western Blotting for Pathway Analysis
Given that the this compound scaffold is common in kinase inhibitors, a primary consequence of target engagement would be the inhibition of the kinase's catalytic activity.[1][2][3] This can be measured by assessing the phosphorylation state of the kinase's known downstream substrates using Western blotting.[14][15]
Causality Behind the Method: A kinase inhibitor that engages its target in the ATP-binding pocket will prevent the transfer of phosphate to its substrates. A dose-dependent decrease in the phosphorylation of a downstream protein, without a change in the total amount of that protein, is strong evidence of on-target pathway modulation.[16][17]
-
Cell Treatment: Plate cells and serum-starve if necessary to reduce basal pathway activity. Stimulate the pathway with an appropriate growth factor or mitogen while co-treating with increasing concentrations of the test compound.
-
Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading (e.g., using a BCA assay).[18]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[18]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
Stripping and Reprobing: To verify equal loading and that the compound effect is specific to phosphorylation, the membrane can be stripped of the phospho-antibody and reprobed with an antibody that detects the total level of the substrate protein.
Caption: A representative signaling pathway (e.g., RET or mTOR) inhibited by a compound containing the specified chemical moiety. Western blotting would probe phosphorylation of proteins like AKT or S6K.
Phenotypic Assays: Linking Engagement to a Cellular Outcome
Ultimately, the goal of engaging a target is to elicit a specific cellular response. A well-designed phenotypic assay provides the final, crucial piece of evidence. If the putative target is a kinase involved in cell proliferation (like mTOR or RET), then a cell viability or proliferation assay should show a dose-dependent effect that correlates with the target engagement and pathway inhibition data.[2][19]
Causality Behind the Method: By demonstrating that the concentration range over which the compound inhibits cell proliferation is consistent with the concentrations at which it binds its target (from CETSA or NanoBRET) and inhibits downstream signaling (from Western blot), a strong, self-validating link between target engagement and cellular function is established.[20]
Summary Comparison and Integrated Conclusion
No single method tells the whole story. A robust target engagement strategy relies on the integration of orthogonal approaches.
| Method | Question Answered | Key Strength | Key Weakness |
| CETSA | Does my compound bind the target in cells? | Label-free, works for endogenous targets | Semi-quantitative, lower throughput |
| NanoBRET | With what affinity does my compound bind its target in live cells? | Quantitative IC50 in live cells | Requires cell line engineering and a specific tracer |
| Western Blot | Does binding lead to modulation of the target's signaling pathway? | Direct measure of functional consequence | Indirect measure of binding, requires good antibodies |
| Phenotypic Assay | Does pathway modulation lead to the desired cellular outcome? | Links target engagement to cell physiology | Can be influenced by off-target effects |
By combining these methods, a researcher can build a powerful, multi-layered argument. For this compound, one could show that it induces a thermal shift in its target kinase (CETSA), inhibits the phosphorylation of its downstream substrate at a similar concentration range (Western Blot), and reduces cell proliferation in a manner consistent with these findings (Phenotypic Assay). This integrated dataset provides high confidence that the compound's observed cellular activity is a direct result of engaging its intended target.
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The Strategic Deployment of the 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)phenylamine Scaffold in Overcoming Kinase Inhibitor Resistance
A Comparative Guide for Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Privileged Scaffold in the Fight Against Drug Resistance
In the landscape of targeted cancer therapy, the emergence of drug resistance remains a formidable challenge, often driven by mutations in the target protein that abrogate drug binding. The chemical moiety 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, more systematically named 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, has emerged not as a therapeutic agent in itself, but as a "privileged scaffold" of immense value.[1] Its structural features, including the trifluoromethyl group for enhanced metabolic stability and binding affinity, and the methylpiperazine segment for improved solubility and target interaction, make it a cornerstone for the synthesis of next-generation kinase inhibitors.[1] This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from this scaffold, with a focus on their demonstrated ability to overcome clinically relevant drug-resistant models.
The core value of this phenylamine scaffold lies in its role as a versatile building block for creating potent inhibitors of key oncogenic kinases, including ABL, RET, and the PI3K/mTOR pathway components.[2] Derivatives incorporating this structure have shown remarkable success in targeting notorious "gatekeeper" mutations, which sterically hinder the binding of first and second-generation inhibitors. This guide will delve into the specific applications of this scaffold in developing inhibitors for these critical cancer targets, presenting comparative data and the experimental methodologies used to validate their efficacy.
I. Overcoming the T315I "Gatekeeper" Mutation in BCR-ABL
The fusion protein BCR-ABL is the causative agent of Chronic Myeloid Leukemia (CML). While first-generation inhibitors like imatinib were revolutionary, their efficacy is compromised by the T315I mutation in the ABL kinase domain, which is notoriously resistant to most approved tyrosine kinase inhibitors (TKIs).[3]
Mechanism of T315I-Mediated Resistance
The threonine at position 315 is a critical "gatekeeper" residue in the ATP-binding pocket of the ABL kinase. Its mutation to a bulkier isoleucine residue eliminates a crucial hydrogen bond interaction and creates steric hindrance, preventing the binding of imatinib and second-generation TKIs.
Ponatinib: A Pan-BCR-ABL Inhibitor
Ponatinib (AP24534) is a potent oral TKI that incorporates the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylamine scaffold. It was specifically designed to overcome the T315I mutation and other forms of resistance.[4][5] The ethynyl linker in ponatinib's structure allows it to accommodate the T315I mutation, while the trifluoromethylphenyl-piperazine moiety contributes to its high potency through an extensive network of molecular contacts.[4]
CHMFL-ABL-121: A Novel Type II Inhibitor
CHMFL-ABL-121 is another potent ABL inhibitor built upon the same scaffold. It demonstrates significant activity against both wild-type and T315I mutant ABL kinase.[3]
Comparative Efficacy Data
| Compound | Target | IC50 (nM) | Drug-Resistant Model | IC50 (nM) | Reference |
| Ponatinib | Native BCR-ABL | 0.37 | BCR-ABL T315I | 2.0 | [6] |
| CHMFL-ABL-121 | Inactive ABL wt | 2 | ABL T315I | 0.2 | [3][7] |
| Imatinib | Native BCR-ABL | 25 | BCR-ABL T315I | >10,000 | [8] |
Table 1: Comparative in vitro inhibitory activity (IC50) of ABL kinase inhibitors against wild-type and T315I mutant BCR-ABL.
II. Targeting RET Kinase and the V804 Gatekeeper Mutation
Rearranged during transfection (RET) is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.[9] Similar to ABL, RET kinase can develop a gatekeeper mutation, V804M/L, which confers resistance to many multi-kinase inhibitors.[9]
SYHA1815: A Potent and Selective RET Inhibitor
SYHA1815 is a novel and selective RET inhibitor that utilizes the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylamine core. It was developed to be effective against both wild-type and V804 mutant RET.[9][10]
Comparative Efficacy Data
| Compound | Target | IC50 (nM) | Drug-Resistant Model | IC50 (nM) | Reference |
| SYHA1815 | Wild-type RET | 0.9 | RET V804M | 3.6 | [9] |
| Cabozantinib (MKI) | Wild-type RET | 1.3 | RET V804M | >100 | [9] |
Table 2: Comparative in vitro inhibitory activity (IC50) of RET kinase inhibitors against wild-type and V804M mutant RET.
III. Addressing Resistance in the PI3K/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and is a key mediator of cell growth, proliferation, and survival. While inhibitors targeting this pathway exist, resistance can develop through various mechanisms, including feedback loops and mutations.
Torin1: A Selective mTOR Inhibitor
Torin1 is a highly potent and selective ATP-competitive inhibitor of mTOR kinase, effective against both mTORC1 and mTORC2 complexes. Its structure is a derivative of the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylamine scaffold. Torin1 has been instrumental in studying rapamycin-resistant functions of mTORC1.[11] In glioblastoma models, derivatives like Torin2 have shown the ability to overcome partial drug resistance seen with other mTOR inhibitors.[12]
Signaling Pathway Overview
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Torin1.
IV. Experimental Protocols
A. In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
1. Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or [γ-³²P]ATP)
-
384-well plates
-
Plate reader compatible with the detection method
2. Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
B. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14]
1. Reagents and Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
C. Western Blot for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of target proteins, confirming the on-target effect of the kinase inhibitor.[15][16][17]
1. Reagents and Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
D. In Vivo Xenograft Model for Drug-Resistant Tumors
This protocol describes a general workflow for evaluating the in vivo efficacy of a compound in a mouse model bearing drug-resistant tumors.[18]
Caption: A typical workflow for an in vivo xenograft study using drug-resistant tumor cells.
V. Conclusion
The this compound scaffold has proven to be a highly successful starting point for the development of potent kinase inhibitors capable of overcoming significant mechanisms of drug resistance. The derivatives discussed in this guide, such as ponatinib, CHMFL-ABL-121, and SYHA1815, demonstrate remarkable efficacy against cancers harboring resistant mutations in ABL and RET kinases. Furthermore, the utility of this scaffold extends to the challenging PI3K/mTOR pathway. The consistent success of this chemical moiety underscores its importance as a "privileged" structure in medicinal chemistry and highlights a promising strategy for the continued development of targeted therapies that can outmaneuver the evolutionary capabilities of cancer. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation of such novel compounds, ensuring robust and reproducible data generation for future drug development endeavors.
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Head-to-Head Comparison: 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine vs. Ponatinib: From Synthetic Intermediate to Potent Kinase Inhibitor
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the development of potent kinase inhibitors has revolutionized treatment paradigms for various malignancies. Ponatinib, a third-generation tyrosine kinase inhibitor (TKI), stands as a testament to the power of rational drug design, particularly in overcoming resistance to earlier-generation TKIs. This guide provides a detailed head-to-head comparison of Ponatinib with one of its key synthetic intermediates, 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine. This analysis will illuminate the critical structural transformations that convert a relatively simple chemical building block into a clinically effective multi-targeted kinase inhibitor, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Genesis of a Potent TKI
Ponatinib (Iclusig®) is a multi-targeted TKI approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its development was driven by the need to overcome resistance to first and second-generation TKIs, most notably the T315I "gatekeeper" mutation in the BCR-ABL fusion protein, which confers resistance to imatinib.[2][3]
This compound is a crucial chemical intermediate used in the synthesis of Ponatinib.[4][5] It represents a core structural motif that, while possessing certain chemical properties, lacks the complete pharmacophore necessary for potent and selective kinase inhibition. Understanding the journey from this intermediate to the final drug product provides a compelling case study in medicinal chemistry and drug design.
Chemical Structure: The Blueprint for Kinase Inhibition
A direct comparison of the chemical structures of this compound and Ponatinib reveals the extensive molecular engineering required to achieve the desired pharmacological activity.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| This compound | [Image of this compound structure] | C13H18F3N3 | 273.3 g/mol [6] |
| Ponatinib | [Image of Ponatinib structure] | C29H27F3N6O | 532.571 g·mol−1[1] |
The structure of this compound consists of a trifluoromethylated aniline ring linked to a methylpiperazine group. This fragment is designed to ultimately provide solubility and occupy a specific region of the kinase ATP-binding pocket in the final drug.
Ponatinib, in contrast, is a significantly larger and more complex molecule. It is a benzamide derivative formed by the condensation of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[4] This intricate structure is the result of a deliberate design strategy to create a molecule that can effectively bind to the ATP-binding site of BCR-ABL and other kinases, even in the presence of resistance mutations.[2]
Mechanism of Action: From Inactive Precursor to Potent Inhibitor
The fundamental difference between these two compounds lies in their mechanism of action, or lack thereof for the intermediate.
This compound is not a kinase inhibitor. It is a chemical building block and does not possess the necessary structural features to bind with high affinity to the ATP-binding pocket of kinases. Its primary role is to be incorporated into a larger molecular scaffold during chemical synthesis.
Ponatinib , on the other hand, is a potent, ATP-competitive, multi-targeted tyrosine kinase inhibitor.[7][8] Its mechanism of action involves binding to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that drive malignant cell proliferation.[2][9] A key feature of Ponatinib is its ability to inhibit not only the native BCR-ABL kinase but also all tested single-point mutations that confer resistance to other TKIs, including the formidable T315I mutation.[3][10] This is achieved through a combination of hydrophobic interactions and hydrogen bonding within the kinase domain, a feat made possible by its unique chemical architecture.
The following diagram illustrates the general mechanism of action for Ponatinib as a Type 1 kinase inhibitor:
Caption: Ponatinib's Mechanism of Action
Target Profile: The Emergence of Multi-Kinase Inhibition
The target profile of Ponatinib is broad, a direct consequence of its design to inhibit multiple kinases.
This compound does not have a defined biological target profile in the context of kinase inhibition.
Ponatinib is a pan-BCR-ABL inhibitor, active against native and all tested mutated forms of the enzyme.[3] Beyond BCR-ABL, Ponatinib also demonstrates potent inhibitory activity against a range of other kinases, including:
-
VEGFRs (Vascular Endothelial Growth Factor Receptors)
-
FGFRs (Fibroblast Growth Factor Receptors)
-
PDGFRs (Platelet-Derived Growth Factor Receptors)
-
SRC family kinases
-
KIT
This multi-targeted nature contributes to its efficacy but also to its side-effect profile. The ability of Ponatinib to inhibit such a diverse array of kinases is a direct result of the specific chemical moieties that were synthetically added to the initial phenylamine scaffold.
Experimental Data: A Tale of Two Molecules
The disparity in biological activity between the intermediate and the final drug is starkly evident in experimental data. While specific inhibitory data for this compound is not available in the public domain due to its nature as a synthetic intermediate, the extensive data for Ponatinib underscores its potency.
Table 1: Comparative Inhibitory Activity (IC50 values) of Ponatinib against various kinases.
| Kinase Target | Ponatinib IC50 (nM) | Reference |
| Native BCR-ABL | 0.37 | [11] |
| BCR-ABL T315I | 2.0 | [11] |
| VEGFR2 | 1.5 | [11] |
| FGFR1 | 2.2 | [11] |
| PDGFRα | 1.1 | [11] |
| c-SRC | 5.4 | [11] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate greater potency.
Experimental Protocols
To experimentally validate the differential activity of these two compounds, a series of standard assays in cancer cell biology and biochemistry would be employed.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of a specific kinase (e.g., ABL).
Principle: A purified kinase is incubated with its substrate and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based or fluorescence-based method.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute this compound and Ponatinib in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the purified kinase enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., luminescence) is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Sources
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- 4. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
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A Senior Application Scientist's Guide to Validating Biomarkers for Novel Kinase Inhibitors: A Case Study with 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine Derivatives
For researchers, scientists, and drug development professionals, the journey from identifying a promising therapeutic compound to its clinical application is both arduous and exciting. A critical milestone in this journey is the validation of biomarkers—objective measures that can predict or monitor the response to a therapeutic intervention.[1][2] This guide provides an in-depth, experience-driven framework for validating biomarkers for a novel class of kinase inhibitors built upon the versatile 4-(4-methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine scaffold.
This chemical moiety is a cornerstone in the design of numerous potent kinase inhibitors, targeting a range of kinases including RET, ABL, and c-KIT.[3][4][5] For the purpose of this guide, we will consider a hypothetical investigational drug, "Kinase-Inhibitor X" (KI-X), which incorporates this scaffold and is designed to target a receptor tyrosine kinase (RTK) crucial in a specific cancer subtype. Our focus will be on establishing a robust biomarker validation strategy that ensures scientific integrity and clinical relevance.
The Imperative of Biomarker Validation in Targeted Therapy
In the era of precision medicine, the "one-size-fits-all" approach to cancer treatment is being replaced by targeted therapies. Kinase inhibitors, for instance, are designed to block the activity of specific kinases that drive tumor growth and survival.[6] However, not all patients with a particular cancer will respond to a given kinase inhibitor. This is where predictive biomarkers become indispensable, allowing for the selection of patients most likely to benefit from the treatment.[7] Furthermore, pharmacodynamic biomarkers are essential to confirm that the drug is engaging its target and exerting the intended biological effect. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the rigorous process of biomarker qualification, emphasizing the need for analytical and clinical validation.[8][9]
A Multi-Tiered Approach to Biomarker Validation for KI-X
Our validation strategy for KI-X will be multifaceted, encompassing analytical validation, preclinical evaluation, and a clear path toward clinical validation. The overarching goal is to identify and validate biomarkers that are not only scientifically sound but also clinically practicable.
Tier 1: Candidate Biomarker Identification and Analytical Validation
The initial step is to identify potential biomarkers based on the known mechanism of action of KI-X. As KI-X targets an RTK, logical candidates include:
-
Target-based biomarkers:
-
Phosphorylation status of the target RTK (pRTK).
-
Total expression level of the RTK.
-
-
Downstream signaling biomarkers:
-
Phosphorylation status of key downstream effectors (e.g., pAKT, pERK).
-
-
Predictive biomarkers:
-
Gene mutations or amplifications in the target RTK.
-
Once candidates are identified, the next critical phase is analytical validation of the assays to measure these biomarkers. This ensures the assay is accurate, precise, and reproducible.[7][10]
Experimental Protocol: Immunohistochemistry (IHC) for pRTK in Tumor Tissue
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with 5% normal goat serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a validated primary antibody specific for pRTK overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate, leading to a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and mounted for microscopic examination.
-
Scoring: A pathologist scores the staining intensity and percentage of positive tumor cells.
Table 1: Comparison of Potential Biomarker Assays for Analytical Validity
| Biomarker | Assay | Pros | Cons | Key Validation Parameters |
| pRTK | IHC | - Provides spatial context within the tumor- Widely available in clinical labs | - Semi-quantitative- Subject to inter-observer variability | - Antibody specificity and sensitivity- Staining reproducibility- Scoring system validation |
| pAKT, pERK | Western Blot | - Quantitative- High specificity | - Requires fresh/frozen tissue- Low throughput | - Antibody specificity- Linearity and dynamic range- Intra- and inter-assay precision |
| RTK gene mutation | PCR/Sequencing | - High sensitivity and specificity- Directly identifies the therapeutic target | - May not reflect protein expression or activation- Requires specialized equipment | - Accuracy (comparison to a gold standard)- Precision (repeatability and reproducibility)- Limit of detection |
| RTK gene amplification | FISH | - Quantitative- Provides information on gene copy number | - Technically demanding- Can be subjective in interpretation | - Probe specificity- Scoring reproducibility- Establishment of a clear cut-off for positivity |
Tier 2: Preclinical Validation in Relevant Models
With analytically validated assays, the next step is to demonstrate that the candidate biomarkers are modulated by KI-X in preclinical models that recapitulate the human disease.
Experimental Protocol: In Vivo Pharmacodynamic Study in a Xenograft Model
-
Model System: Immunocompromised mice bearing tumors derived from a human cancer cell line with a known RTK activation.
-
Treatment: Mice are treated with KI-X at various doses and a vehicle control.
-
Sample Collection: Tumors and surrogate tissues (e.g., peripheral blood mononuclear cells) are collected at different time points post-treatment.
-
Biomarker Analysis: The levels of pRTK, pAKT, and pERK are measured using the validated IHC and Western blot assays.
-
Data Analysis: The dose- and time-dependent effects of KI-X on the biomarkers are evaluated.
The causality behind this experimental choice is to establish a direct link between drug administration, target engagement (inhibition of pRTK), and downstream pathway modulation. This provides the foundational evidence that the biomarker reflects the biological activity of the drug.
Tier 3: Towards Clinical Validation
Clinical validation is the ultimate test of a biomarker's utility.[11][12][13] Prospectively designed clinical trials are the gold standard for validating a predictive biomarker.[14]
dot
Caption: A streamlined enrichment design for a clinical trial to validate a predictive biomarker for KI-X.
Visualizing the Scientific Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the underlying signaling pathway and the comprehensive biomarker validation workflow.
dot
Caption: The mechanism of action of KI-X, inhibiting RTK phosphorylation and downstream signaling.
dot
Caption: A comprehensive workflow for the validation of a clinical biomarker.
Conclusion
The validation of biomarkers for novel therapeutics like those based on the this compound scaffold is a complex but essential process. It requires a deep understanding of the drug's mechanism of action, rigorous analytical and preclinical studies, and well-designed clinical trials. By following a structured, evidence-based approach as outlined in this guide, researchers and drug developers can increase the likelihood of successfully bringing a new targeted therapy to the patients who need it most, thereby advancing the promise of precision medicine.
References
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Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. [Link]
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Indirect clinical validation for predictive biomarkers in oncology: International Quality Network for Pathology (IQN Path) Position Paper. Virchows Archiv. [Link]
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Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]
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Biomarker Guidances and Reference Materials. U.S. Food and Drug Administration. [Link]
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Biomarkers for tyrosine kinase inhibitors in renal cell cancer. Journal of Clinical Pathology. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
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Indirect clinical validation for predictive biomarkers in oncology: International Quality Network for Pathology (IQN Path) Position Paper. GenQA. [Link]
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Novel biomarkers used for early diagnosis and tyrosine kinase inhibitors as targeted therapies in colorectal cancer. Frontiers in Oncology. [Link]
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Ask the experts: the potential of tyrosine kinase inhibitors in oncology. BioTechniques. [Link]
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Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. European Journal of Medicinal Chemistry. [Link]
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About Biomarkers and Qualification. U.S. Food and Drug Administration. [Link]
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How to Develop Predictive Cancer Biomarkers. Crown Bioscience. [Link]
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FDA Biomarker Guidelines (BEST). Nordic Bioscience. [Link]
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
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An update on biomarkers for kinase inhibitor response in non-small-cell lung cancer. Expert Review of Molecular Diagnostics. [Link]
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Unveiling the Essential Criteria for Validating Clinical Biomarkers: A Comprehensive Guide. LinkedIn. [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges. Journal of the National Cancer Institute. [Link]
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Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. Molecular Cancer Therapeutics. [Link]
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Validation of Analytical Methods for Biomarkers Employed in Drug Development. AAPS Journal. [Link]
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Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][9]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][8][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
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assessment of selectivity of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine against a kinase panel
An objective, data-driven assessment of kinase selectivity is critical in early-stage drug discovery to forecast a compound's potential therapeutic window and anticipate off-target liabilities. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, exemplified by 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, against a broad panel of kinases. We will detail the experimental design, present illustrative data, and compare its hypothetical profile to established kinase inhibitors, providing researchers with the necessary tools to conduct a robust in-house assessment.
Introduction to the Challenge of Kinase Selectivity
The human kinome consists of over 500 kinases, many of which share significant structural homology within the ATP-binding pocket, the primary target for most small molecule inhibitors. Consequently, achieving absolute selectivity for a single kinase is a formidable challenge. A compound's selectivity profile—its pattern of activity across the kinome—is a more accurate and useful predictor of its biological and clinical effects. A highly selective compound may offer a cleaner safety profile, while a multi-targeted or "polyspecific" compound could provide enhanced efficacy through the modulation of multiple signaling nodes.
This guide uses this compound as a case study. While this molecule is clinically recognized as Tafamidis, a transthyretin (TTR) kinetic stabilizer, its kinase inhibition profile is not widely reported in public literature. Therefore, we will proceed with a hypothetical assessment to illustrate the rigorous process required to characterize a compound of interest (COI) against the kinome.
Experimental Design: A Multi-Tiered Approach
A robust kinase profiling strategy begins with a broad scan and progressively narrows to detailed characterization of specific interactions. This ensures efficient use of resources while maximizing the depth of information.
Workflow for Kinase Selectivity Profiling
Caption: A three-phase workflow for systematic kinase selectivity assessment.
Phase 1: Primary Screening at a Single Concentration
The initial step involves screening the COI at a high concentration (typically 1-10 µM) against a large, functionally diverse kinase panel. This "snapshot" identifies potential interactions and is crucial for initial target identification and off-target liability assessment.
Protocol: Broad Kinase Panel Screen (Illustrative)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the stock to the final assay concentration (e.g., 10 µM) in the assay buffer.
-
Kinase Reaction: The screening is typically performed by a specialized vendor (e.g., Eurofins DiscoverX, Reaction Biology) using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay format. The reaction mixture generally includes:
-
Kinase enzyme
-
Substrate (peptide or protein)
-
ATP (at or near the Km for each kinase to ensure physiological relevance)
-
COI or DMSO (vehicle control)
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Quantify kinase activity by measuring substrate phosphorylation. The result is expressed as percent inhibition relative to the DMSO control.
Hypothetical Primary Screen Data
For our COI, let's assume a primary screen at 10 µM against a 96-kinase panel yielded the following significant hits (defined as >50% inhibition).
| Kinase Target | Percent Inhibition at 10 µM | Kinase Family |
| CSNK1D | 98% | CMGC |
| CSNK1E | 95% | CMGC |
| MAPK14 (p38α) | 85% | CMGC |
| AURKB | 62% | Other |
| ABL1 | 25% | TK |
| SRC | 15% | TK |
This data is illustrative and not based on published results.
Phase 2: Potency Determination (IC₅₀)
Hits from the primary screen must be confirmed and quantified. This involves generating a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each validated interaction.
Protocol: IC₅₀ Determination
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the COI in DMSO, starting from a top concentration of 30 µM.
-
Assay Execution: Perform the kinase assay as described in Phase 1 for each concentration point in duplicate.
-
Data Analysis: Plot percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.
Comparative IC₅₀ Data (Hypothetical)
To contextualize our COI's performance, we compare its hypothetical IC₅₀ values against two well-characterized inhibitors: Sunitinib (a multi-targeted inhibitor) and Imatinib (a more selective inhibitor).
| Kinase Target | COI (Hypothetical IC₅₀, nM) | Sunitinib (Published IC₅₀, nM) | Imatinib (Published IC₅₀, nM) |
| CSNK1D | 85 | >10,000 | >10,000 |
| CSNK1E | 110 | >10,000 | >10,000 |
| MAPK14 (p38α) | 450 | 220 | >10,000 |
| AURKB | 1,200 | 85 | >10,000 |
| ABL1 | >10,000 | 370 | 25 |
| KIT | >10,000 | 8 | 100 |
| PDGFRβ | >10,000 | 2 | 200 |
Data for Sunitinib and Imatinib are representative values from public sources. COI data is illustrative.
Phase 3: Selectivity Analysis and Visualization
Selectivity can be quantified using several metrics. The Selectivity Score (S-score) is a common method that represents the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
S(90) at 1 µM:
-
COI (Hypothetical): 2 / 96 = 0.021 (Inhibits only CSNK1D and CSNK1E >90%)
-
Sunitinib (Reference): ~15 / 96 = ~0.156 (Broad-spectrum)
-
Imatinib (Reference): ~3 / 96 = ~0.031 (Selective)
-
A more intuitive visualization is the Kinome Map , which plots inhibition data onto a phylogenetic tree of the human kinome.
Illustrative Kinome Map Interaction Diagram
Caption: Hypothetical interaction map for the Compound of Interest (COI).
Interpretation and Next Steps
Based on this hypothetical analysis, this compound emerges as a potent and highly selective inhibitor of the Casein Kinase 1 delta and epsilon (CSNK1D/E) isoforms, with weaker activity against p38α MAPK.
-
Selectivity Profile: Compared to the broad-spectrum inhibitor Sunitinib, our COI is significantly more selective. Its profile is comparable to, but distinct from, Imatinib, targeting a different kinase family (serine/threonine vs. tyrosine).
-
Therapeutic Hypothesis: Potent and selective inhibition of CSNK1D/E is associated with modulation of circadian rhythms and has been explored in oncology and neurodegenerative diseases. This profile suggests a clear therapeutic hypothesis to investigate.
-
Next Steps: The crucial next step is to validate these biochemical findings in a cellular context. A NanoBRET™ or CETSA® assay would confirm target engagement in live cells, providing the necessary evidence to advance the compound into further pharmacological studies.
Conclusion
This guide outlines a systematic, multi-tiered approach to characterizing the kinase selectivity of a test compound, using this compound as a working example. By progressing from broad primary screening to quantitative IC₅₀ determination and comparative analysis, researchers can build a robust data package to define a compound's mechanism of action, predict potential off-target effects, and formulate a clear, data-driven therapeutic hypothesis. This rigorous methodology is fundamental to the successful translation of chemical matter into novel therapeutics.
References
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Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]
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U.S. Food and Drug Administration (FDA). VYNDAQEL® (tafamidis meglumine) and VYNDAMAX™ (tafamidis) Prescribing Information. FDA. [Link]
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Penchala, S. C., Connelly, S., Wang, Y., & Park, M. S. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. Proceedings of the National Academy of Sciences. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S. R., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science. [Link]
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Lee, J. W., Hirota, T., & Kay, S. A. (2019). The Casein Kinase 1 Delta/Epsilon Family: A Versatile Kinase in the Regulation of Circadian Rhythms and Behavior. Neuroscience. [Link]
Safety Operating Guide
Mastering the Safe Handling of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine: A Guide for Drug Development Professionals
For researchers at the forefront of pharmaceutical innovation, the synthesis and application of novel compounds are daily endeavors. Among these, 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, a molecule with significant potential in drug discovery, demands a meticulous approach to laboratory safety. This guide provides essential, actionable intelligence on the safe handling, personal protective equipment (PPE), and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach, informed by the hazard profiles of structurally similar molecules, is paramount. The primary hazards associated with this compound are anticipated to stem from its trifluoromethylaniline and methylpiperazine moieties.
Analysis of related compounds suggests the following potential hazards:
-
Skin and Eye Irritation/Corrosion: Aromatic amines and piperazine derivatives can cause effects ranging from mild irritation to severe burns upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]
-
Harmful if Swallowed: Oral ingestion may be toxic.[3]
It is crucial to handle this compound as potentially hazardous and to take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant gloves (e.g., nitrile). | Fully buttoned lab coat. | Use in a chemical fume hood is strongly recommended.[5] If not feasible, a NIOSH-approved respirator for particulates is necessary.[5] |
| Solution Preparation and Handling | Tightly fitting safety goggles with side-shields and a face shield. | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant lab coat or apron over a standard lab coat. | All operations should be conducted in a certified chemical fume hood.[1][5] |
| Accidental Spill Cleanup | Tightly fitting safety goggles with side-shields and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron. | A NIOSH-approved respirator with appropriate cartridges is mandatory. |
Operational Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a strict, step-by-step protocol is the bedrock of laboratory safety. The following workflow is designed to minimize exposure risk at every stage of handling.
Preparation and Weighing
-
Work Area Designation: Designate a specific area within a chemical fume hood for handling this compound.
-
Decontamination: Before starting, ensure the work surface is clean and free of contaminants.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If handling the solid form, carefully weigh the desired amount on a tared weigh boat inside the fume hood. Avoid creating dust.[4]
-
Aliquotting: If preparing smaller portions, do so within the fume hood.
Solution Preparation
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the compound. Be mindful of any potential exothermic reactions.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Ensure the container is securely capped during mixing to prevent splashes or aerosol generation.
-
Transfer: When transferring the solution, use a pipette or a funnel to minimize the risk of spills.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of your team.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
